12,14-Dichlorodehydroabietic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858815 | |
| Record name | 12,14-Dichlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65281-77-8 | |
| Record name | 12,14-Dichlorodehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,14-Dichlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 12,14-Dichlorodehydroabietic Acid from Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 12,14-Dichlorodehydroabietic acid, a chlorinated derivative of the naturally occurring diterpenoid, dehydroabietic acid. While specific, detailed laboratory protocols for this exact synthesis are not extensively published in readily available literature, this document outlines a robust, scientifically-grounded hypothetical procedure based on established principles of electrophilic aromatic substitution. The formation of this compound and other chlorinated dehydroabietic acids is known to occur during industrial processes such as the chlorine bleaching of wood pulp, suggesting that direct chlorination is a viable synthetic pathway.[1]
This guide also presents a comparative analysis of the physicochemical and spectroscopic properties of the starting material and the dichlorinated product, offering valuable data for researchers engaged in the synthesis and characterization of novel dehydroabietic acid derivatives for potential therapeutic applications.
Overview of the Synthesis
The core of the synthesis involves the targeted chlorination of the aromatic C-ring of the dehydroabietic acid skeleton.[1] This is achieved through an electrophilic aromatic substitution reaction. The key challenge in this synthesis is to control the reaction conditions to favor the formation of the desired 12,14-dichloro- derivative over the mono-chlorinated intermediates (12-chlorodehydroabietic acid and 14-chlorodehydroabietic acid).[1] The choice of chlorinating agent and the stoichiometry are critical parameters in maximizing the yield of the target compound.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for the starting material, dehydroabietic acid, and the target product, this compound.
Table 1: Physicochemical Properties
| Property | Dehydroabietic Acid | This compound |
| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₂₆Cl₂O₂ |
| Molecular Weight | 300.44 g/mol | 369.33 g/mol [2] |
| CAS Number | 1740-19-8 | 65281-77-8[2] |
| Melting Point | 172-174 °C | 218 °C[2] |
| Appearance | White to off-white solid | Solid |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Dehydroabietic Acid | This compound (Predicted/Reported) |
| ¹H NMR (ppm) | ~6.8-7.2 (aromatic H), ~2.8-3.0 (benzylic H), ~1.2 (methyl H) | Aromatic protons will show shifts and changes in coupling patterns due to the presence of chlorine atoms. |
| ¹³C NMR (ppm) | Aromatic carbons: ~124-147, Carboxyl carbon: ~185 | Significant downfield shifts for C-12 and C-14 are expected due to the electronegativity of chlorine. Other aromatic carbon signals will also be affected. Carboxyl carbon will remain in a similar region. |
| Mass Spectrometry (m/z) | Molecular ion peak at ~300 | Molecular ion peak showing a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[1] |
| Infrared Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), Strong C=O stretch (~1690-1710) | Broad O-H stretch (~2500-3300), Strong C=O stretch (~1700).[1] |
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound using sulfuryl chloride as the chlorinating agent. This protocol is based on general procedures for the chlorination of aromatic compounds.
3.1. Materials and Equipment
-
Dehydroabietic acid (starting material)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Hypothetical Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dehydroabietic acid in a suitable anhydrous solvent like dichloromethane. Cool the solution in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (approximately 2.2 equivalents) in the same anhydrous solvent to the cooled solution of dehydroabietic acid via a dropping funnel over a period of 30-60 minutes with continuous stirring. The use of a slight excess of the chlorinating agent is intended to promote dichlorination.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of new, less polar products.
-
Quenching: Once the reaction is deemed complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfuryl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will likely be a mixture of unreacted starting material, mono-chlorinated, and di-chlorinated products, should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the different components. The desired this compound, being more non-polar than the mono-chlorinated and starting material, is expected to elute first.
-
Characterization: The purified fractions corresponding to the desired product should be combined, the solvent evaporated, and the final product characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
Visualizations
4.1. Reaction Pathway
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 12,14-Dichlorodehydroabietic Acid
Introduction
This compound is a chlorinated derivative of dehydroabietic acid, a natural diterpene resin acid.[1] Historically identified as an environmental byproduct of the chlorine bleaching process in wood pulp mills, it has garnered significant interest in pharmacology for its potent biological activities.[1] Notably, it functions as a powerful opener of large-conductance Ca²⁺-activated K⁺ (BK) channels and as a non-competitive GABA-A receptor antagonist.[2][3] Understanding its physicochemical properties is paramount for its application in drug design, enabling the optimization of solubility, permeability, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of its known physicochemical characteristics, experimental protocols for property determination, and a visualization of its primary signaling pathway.
Physicochemical Properties
The physicochemical properties of this compound determine its behavior in biological systems. These properties, largely computed, are summarized below. The high lipophilicity, indicated by the XLogP3 value, suggests low aqueous solubility but potentially good membrane permeability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆Cl₂O₂ | [3][4][5][6] |
| Molecular Weight | 369.3 g/mol | [1][4][5][6] |
| CAS Number | 65281-77-8 | [1][6] |
| Melting Point | 218 °C | [6] |
| Boiling Point | 469.6 °C at 760 mmHg | [5] |
| Flash Point | 237.8 °C | [5][6] |
| Density | 1.2 g/cm³ | [5] |
| XLogP3 (logP) | 6.8 (PubChem) / 6.2 (ECHEMI) | [4][5] |
| Topological Polar Surface Area | 37.3 Ų | [3][4][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [3][5] |
| Rotatable Bond Count | 2 | [3][5] |
| Exact Mass | 368.1309855 Da | [3][4][5] |
| Complexity | 508 | [3][4][5] |
Biological Activity and Signaling Pathway
This compound is recognized as a potent modulator of ion channels. Its primary mechanism of action involves the activation of the large-conductance Ca²⁺-activated K⁺ (BK) channel. It enhances the activity of the channel's α-subunit by increasing its sensitivity to both calcium ions (Ca²⁺) and membrane voltage, without altering single-channel conductance.[4] This leads to an outflow of K⁺ ions, hyperpolarization of the cell membrane, and a reduction in cellular excitability. Additionally, the compound acts as a non-competitive antagonist at the GABA-A receptor, blocking GABA-dependent chloride influx.[2][3]
Caption: Mechanism of BK channel activation by this compound.
Experimental Protocols
While specific experimental determinations for this compound are not widely published, standard methodologies are used for diterpenoids and other organic acids. The determination of the octanol-water partition coefficient (logP) is a critical experiment to quantify lipophilicity, a key predictor of drug absorption and membrane permeability.
Determination of Octanol-Water Partition Coefficient (logP) via Shake-Flask Method
The shake-flask method is the gold standard for logP determination due to its direct measurement approach.[5] It involves partitioning a solute between two immiscible phases, n-octanol and water, and then measuring the concentration of the solute in each phase after equilibrium is reached.
Materials:
-
This compound (high purity)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Phosphate buffer (e.g., pH 7.4) for logD determination if required[7]
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Mix equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[8]
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.
-
Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. A phase volume ratio (n-octanol/water) is chosen based on the expected logP. For a highly lipophilic compound (logP > 4), a higher volume of the aqueous phase may be necessary to obtain a measurable concentration.
-
Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The time required should be determined in preliminary experiments.
-
Phase Separation: Centrifuge the tubes at high speed to ensure complete separation of the two phases. This step is critical to prevent cross-contamination.[5]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of this compound in each aliquot using a validated analytical method, such as reverse-phase HPLC with UV detection.[8][9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
logP = log₁₀(P)
-
References
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of GABA-gated chloride channels by this compound in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms for large conductance Ca2+-activated K+ channel activation by a novel opener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. agilent.com [agilent.com]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
environmental occurrence of chlorinated resin acids in pulp mill effluent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the environmental occurrence of chlorinated resin acids in pulp mill effluent. It is designed to be a comprehensive resource, detailing the quantitative analysis of these compounds, the experimental protocols for their detection, and their impact on cellular signaling pathways.
Introduction
The pulp and paper industry has historically been a significant contributor to aquatic pollution. The use of chlorine-based bleaching agents in the pulping process leads to the formation of a complex mixture of chlorinated organic compounds, including chlorinated resin acids.[1][2][3][4] These compounds are of particular concern due to their toxicity and persistence in the environment.[1] Resin acids are naturally occurring components of wood, but the chlorination process modifies their structure and increases their toxicity. This guide focuses on the chlorinated derivatives of abietic and pimaric-type resin acids, which are major constituents of pulp mill effluent.
Quantitative Occurrence
The concentration of chlorinated resin acids in pulp mill effluent can vary significantly depending on the type of wood used, the specific bleaching process employed, and the efficiency of wastewater treatment facilities.[2] Below is a summary of reported concentrations for several key chlorinated resin and fatty acids found in pulp and paper mill wastewater.
| Compound | Concentration (µg/L) | Reference |
| 9,10-Dichlorostearic acid | 39.56 | [5] |
| Chlorodehydroabietic acid | 19.62 | [5] |
| 12,14-Dichlorodehydroabietic acid | 6.75 | [5] |
| 9,10,12,13-Tetrachlorostearic acid | 17.90 | [5] |
| Dehydroabietic acid | 130 (in effluent), 0.1 (6 km downstream) | [1] |
| Abietic acid | up to 8000 (in secondary effluent) | [6] |
| Isopimaric acid | up to 8000 (in secondary effluent) |
Experimental Protocols for Analysis
The standard method for the analysis of chlorinated resin acids in pulp mill effluent is gas chromatography coupled with mass spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the identification and quantification of individual compounds in complex matrices.[7][8]
Sample Preparation and Extraction
A common procedure for extracting chlorinated resin acids from wastewater involves liquid-liquid extraction.
Materials:
-
250 mL wastewater sample
-
Methyl-t-butyl ether (MTBE)
-
Sodium sulfate, anhydrous
-
Ascorbic acid solution
-
Separatory funnel (500 mL)
-
Concentrator tube
Procedure:
-
Acidify a 250 mL water sample to pH 5.
-
Add ascorbic acid solution to the sample.
-
Transfer the sample to a 500 mL separatory funnel.
-
Add 60 mL of MTBE to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the aqueous (lower) layer into a separate container.
-
Drain the MTBE (upper) layer through a funnel containing anhydrous sodium sulfate into a concentrator tube.
-
Repeat the extraction of the aqueous layer two more times with fresh 60 mL portions of MTBE.
-
Combine all MTBE extracts in the concentrator tube.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Derivatization
To improve the volatility and chromatographic properties of the resin acids, they are typically derivatized to form their ethyl esters.
Materials:
-
Concentrated extract from section 3.1
-
Diisopropylethylamine
-
Triethyloxonium tetrafluoroborate (TEOTFB)
Procedure:
-
Add diisopropylethylamine to the 1 mL concentrated extract.
-
Add TEOTFB to the mixture to initiate the ethylation reaction.
-
After the reaction is complete, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a fused-silica capillary column (e.g., Optima-1-MS).
-
Mass spectrometer detector.
Typical GC Conditions:
-
Injector Temperature: 300°C
-
Column Temperature Program:
-
Initial temperature: 190°C, hold for 4 minutes.
-
Ramp rate and final temperature will vary depending on the specific analytes and column.
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium
Mass Spectrometry:
-
Operated in electron ionization (EI) mode.
-
Scan range and specific ions for selected ion monitoring (SIM) will be determined based on the target analytes.
Signaling Pathways and Cellular Toxicity
Chlorinated resin acids have been shown to exert their toxic effects through various cellular mechanisms, primarily inducing apoptosis and inflammation.
Induction of Apoptosis via the Mitochondrial Pathway
Resin monomers, including their chlorinated derivatives, can induce programmed cell death (apoptosis) in pulp cells. This process is mediated through the intrinsic mitochondrial pathway, which is triggered by cellular stress, such as oxidative DNA damage.[9]
Caption: Mitochondrial-mediated apoptosis induced by chlorinated resin acids.
Suppression of Inflammatory Signaling Pathways
Dehydroabietic acid (DAA), a prevalent resin acid found in pulp mill effluent, has been demonstrated to possess anti-inflammatory properties by targeting key kinases in major inflammatory signaling cascades.[10]
Caption: Suppression of NF-κB and AP-1 inflammatory pathways by dehydroabietic acid.
Conclusion
Chlorinated resin acids are significant environmental contaminants originating from pulp and paper mill effluents. Their presence in aquatic ecosystems poses a toxic threat to various organisms. Understanding their quantitative occurrence, the methods for their detection, and their mechanisms of cellular toxicity is crucial for environmental monitoring, risk assessment, and the development of effective remediation strategies. The information presented in this guide provides a foundational understanding for researchers and professionals working to address the challenges posed by these persistent organic pollutants.
References
- 1. canada.ca [canada.ca]
- 2. mdpi.com [mdpi.com]
- 3. Trends and strategies in the effluent treatment of pulp and paper industries: A review highlighting reactor options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hubbepaperchem.cnr.ncsu.edu [hubbepaperchem.cnr.ncsu.edu]
- 5. zenodo.org [zenodo.org]
- 6. DSpace [scholarworks.wm.edu]
- 7. researchgate.net [researchgate.net]
- 8. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of halogenated dehydroabietic acid derivatives
An In-depth Technical Guide on the Biological Activity of Halogenated Dehydroabietic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DHA), a naturally occurring abietane-type diterpenoid resin acid found in coniferous trees, has emerged as a promising scaffold in drug discovery.[1] Its rigid, hydrophobic, and polycyclic structure provides a unique template for the synthesis of novel bioactive compounds. Both DHA and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
Halogenation of the dehydroabietic acid core has been explored as a strategy to modulate the physicochemical properties and enhance the biological potency of these derivatives. The introduction of halogen atoms such as fluorine, chlorine, bromine, and iodine can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of halogenated dehydroabietic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Halogenated dehydroabietic acid derivatives have shown significant cytotoxic effects against various cancer cell lines. The introduction of halogen-containing moieties can enhance the anticancer potential of the parent compound.
Table 1: Anticancer Activity of Halogenated Dehydroabietic Acid Derivatives
| Derivative | Halogen | Target Cell Line | Activity (IC50 in µM) | Reference |
| N-(o-chlorophenyl)abieta-8,11,13-trien-18-amide | Chlorine | AGS (gastric adenocarcinoma) | >200 | [2] |
| N-(p-iodophenyl)abieta-8,11,13-trien-18-amide | Iodine | AGS (gastric adenocarcinoma) | >200 | [2] |
| DHA-chalcone hybrid with bromo substituent on thiophene ring | Bromine | MCF-7 (breast cancer) | Less active than non-brominated analog | [3] |
Antimicrobial Activity
The antimicrobial properties of dehydroabietic acid derivatives can be significantly enhanced by the addition of halogen atoms. These modifications have yielded compounds with potent activity against a range of bacteria and fungi, including drug-resistant strains.
Table 2: Antimicrobial Activity of Halogenated Dehydroabietic Acid Derivatives
| Derivative | Halogen(s) | Target Organism | Activity (MIC in µg/mL) | Reference |
| N-sulfonaminoethyloxime derivative with meta-CF3 phenyl moiety | Fluorine (CF3) | Staphylococcus aureus Newman | 0.39-0.78 | [4] |
| N-sulfonaminoethyloxime derivatives with chloro or bromo phenyl moiety | Chlorine, Bromine | Multidrug-resistant S. aureus | 0.78-1.56 | [4] |
| Dehydroabietic acid analog with p-chloro phenyl urea moiety | Chlorine | Cryptococcus neoformans | 4 | [4] |
Anti-inflammatory Activity
Halogenated derivatives of dehydroabietic acid have demonstrated notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways, leading to a reduction in the production of inflammatory mediators.
Table 3: Anti-inflammatory Activity of Halogenated Dehydroabietic Acid Derivatives
| Derivative | Halogen(s) | Target/Assay | Activity (IC50 in µM) | Reference |
| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid with fluorine atom | Fluorine | NO inhibition in BV2 cells | 8.00 ± 0.83 to 14.72 ± 1.79 | [5][6] |
| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid with chlorine atom | Chlorine | NO inhibition in BV2 cells | 8.00 ± 0.83 to 14.72 ± 1.79 | [5][6] |
| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid with fluorine and methoxy substitution | Fluorine | NO inhibition in BV2 cells | 8.13 ± 0.97 | [5][6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours. Etoposide can be used as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[7]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] An indicator such as p-iodonitrophenyltetrazolium violet (INT) can be used to aid in the visualization of bacterial viability.[9]
Luciferase Reporter Assay for Signaling Pathway Analysis
This assay is used to study the effect of compounds on the activity of specific transcription factors, such as NF-κB and AP-1.
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing luciferase gene under the control of a specific response element (e.g., for NF-κB or AP-1) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the test compounds for a specified period.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The activity of the specific transcription factor is determined by the ratio of firefly to Renilla luciferase activity.[3][4][10]
Signaling Pathways and Mechanisms of Action
Halogenated dehydroabietic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways.
NF-κB and AP-1 Signaling Pathways in Inflammation
Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting the NF-κB and AP-1 signaling cascades.[3][4] It achieves this by targeting upstream kinases such as Src and Syk in the NF-κB pathway, and TAK1 in the AP-1 pathway.[3][4] This leads to reduced phosphorylation of IκBα and MAPKs, respectively, ultimately preventing the nuclear translocation of NF-κB and AP-1 and the subsequent transcription of pro-inflammatory genes.
Inhibition of NF-κB and AP-1 Pathways by DHA Derivatives.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some dehydroabietic acid derivatives have been found to inhibit this pathway, contributing to their anticancer effects. Inhibition of PI3K prevents the activation of Akt, which in turn leads to the deactivation of mTOR, a key protein kinase that controls cell growth and protein synthesis.
Inhibition of the PI3K/Akt/mTOR Pathway by DHA Derivatives.
Experimental Workflow: MTT Assay
The following diagram illustrates the typical workflow for assessing the cytotoxicity of dehydroabietic acid derivatives using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Gating Mechanism: 12,14-Dichlorodehydroabietic Acid as a Potent BK Channel Opener
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of action of 12,14-Dichlorodehydroabietic acid (diCl-DHAA) as a potent opener of large-conductance Ca²⁺-activated K⁺ (BK) channels. Synthetically derived from the natural product abietic acid, diCl-DHAA represents a significant tool for studying BK channel function and a promising scaffold for the development of novel therapeutic agents targeting cellular excitability.[1] This document provides a comprehensive overview of its effects on BK channel gating, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Core Mechanism of Action: Enhancing Channel Sensitivity
This compound potently enhances the activity of BK channels by directly interacting with the channel's alpha subunit (BKα).[1] This interaction fundamentally alters the channel's gating properties, making it more likely to open under physiological conditions. The co-expression of the auxiliary beta1 subunit (β1) with the BKα subunit does not alter the potency of diCl-DHAA, further indicating that the primary site of action is on the pore-forming α subunit.[1]
The primary mechanisms through which diCl-DHAA facilitates BK channel opening are:
-
Increased Sensitivity to Intracellular Calcium (Ca²⁺): DiCl-DHAA enhances the channel's sensitivity to intracellular Ca²⁺, meaning that a lower concentration of Ca²⁺ is required to achieve the same level of channel activation.[1]
-
Increased Sensitivity to Membrane Voltage: The compound shifts the voltage dependence of activation to more negative potentials. This signifies that the channel is more likely to open at physiological membrane potentials.[1]
-
Alteration of Channel Kinetics: Kinetic analysis of single-channel currents reveals that diCl-DHAA primarily acts by decreasing the duration the channel spends in a long closed state.[1] This reduction in the closed-state dwell time leads to an overall increase in the channel's open probability.
-
Inverse Voltage Dependence: Notably, the potentiation of the BK channel's open probability by diCl-DHAA displays a significant inverse voltage dependence. This means that the compound has a more pronounced effect at lower membrane potentials.[1]
-
No Change in Single-Channel Conductance: Importantly, diCl-DHAA does not alter the single-channel conductance of the BK channel. The increased potassium ion flow is a result of the channel being open more frequently and for longer durations, not due to a change in the rate of ion passage through the pore.[1]
At concentrations of 0.1 µM and higher, diCl-DHAA significantly enhances BK channel activity in a concentration-dependent manner.[1] While highly selective for BK channels at these lower concentrations, it has been observed that at a concentration of 1 µM, diCl-DHAA can also reduce voltage-dependent Ca²⁺ channel currents.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effect of this compound on BK channel activity.
| Parameter | Condition | Control | 10 µM diCl-DHAA | Reference |
| V₁/₂ (Half-activation Voltage) | pCa 7.0 (Symmetrical 140 mM K⁺) | 110.7 mV | 72.3 mV | [2] |
| Single-Channel Conductance | pCa 7.0 (Symmetrical 140 mM K⁺), 0-70 mV | 224.8 ± 4.1 pS | 224.8 ± 4.3 pS | [2] |
Detailed concentration-response data (EC₅₀ values) under varying Ca²⁺ and voltage conditions, and specific time constants from kinetic analysis were not explicitly available in the reviewed literature.
Signaling Pathway and Mechanism of Action Diagram
The interaction of diCl-DHAA with the BK channel can be visualized as a direct modulation of the channel's gating machinery.
Caption: Mechanism of BK channel activation by diCl-DHAA.
Experimental Protocols
The characterization of this compound's effect on BK channels primarily relies on patch-clamp electrophysiology techniques using a heterologous expression system.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for their high transfection efficiency and low endogenous channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: HEK293 cells are transiently transfected with cDNA encoding the human BK channel α subunit (hSlo1) using a suitable transfection reagent (e.g., Lipofectamine). For studies involving the β1 subunit, cells are co-transfected with cDNAs for both α and β1 subunits. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recordings (Patch-Clamp)
Whole-Cell Configuration:
-
Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and the free Ca²⁺ concentration is adjusted to the desired level (e.g., pCa 7) with the addition of CaCl₂. The pH is adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): A standard extracellular solution contains (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, and 2 CaCl₂. The pH is adjusted to 7.4 with KOH. Symmetrical K⁺ solutions are used to set the K⁺ equilibrium potential near 0 mV.
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Membrane currents are recorded in response to voltage steps or ramps using a patch-clamp amplifier. The holding potential is typically set to -80 mV.
-
The effect of diCl-DHAA is assessed by perfusing the bath solution with the desired concentration of the compound.
-
Inside-Out Patch Configuration (for Single-Channel Recordings):
-
Pipette Solution (Extracellular): Contains the same composition as the bath solution in the whole-cell configuration.
-
Bath Solution (Intracellular): Contains the same composition as the pipette solution in the whole-cell configuration, allowing for precise control of the intracellular Ca²⁺ concentration applied to the patch.
-
Recording Procedure:
-
After forming a cell-attached patch, the pipette is withdrawn from the cell to excise the membrane patch, with the intracellular face of the membrane now exposed to the bath solution.
-
Single-channel currents are recorded at various membrane potentials and Ca²⁺ concentrations in the absence and presence of diCl-DHAA in the bath solution.
-
Data is analyzed to determine single-channel conductance, open probability (Po), and the dwell times in open and closed states.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for investigating the effects of diCl-DHAA on BK channels.
Caption: Experimental workflow for characterizing diCl-DHAA.
Conclusion
This compound is a potent and selective opener of the BK channel α subunit. Its mechanism of action involves increasing the channel's sensitivity to both intracellular Ca²⁺ and membrane voltage, primarily by reducing the dwell time in a long closed state. This leads to an increased open probability without affecting single-channel conductance. These properties make diCl-DHAA an invaluable pharmacological tool for probing the structure-function relationship of BK channels and a promising lead compound for the development of novel therapeutics for conditions where enhanced BK channel activity may be beneficial, such as certain types of neuronal hyperexcitability and smooth muscle disorders. Further research to elucidate the precise binding site and to explore the therapeutic potential of diCl-DHAA and its analogs is warranted.
References
natural sources and formation pathways of chlorinated diterpenoids
An In-depth Technical Guide to the Natural Sources and Formation Pathways of Chlorinated Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chlorinated diterpenoids, a unique class of natural products with significant biological activity. The document details their natural origins, explores their biosynthetic formation, and outlines the experimental methodologies for their isolation and characterization.
Introduction to Chlorinated Diterpenoids
Diterpenoids are a diverse class of natural compounds built from a C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] While most are simple hydrocarbons or their oxygenated derivatives, a fascinating subset incorporates halogen atoms, most commonly chlorine.[3][4] These chlorinated diterpenoids are predominantly synthesized by marine organisms, with fewer examples found in terrestrial plants and fungi.[3][5] The introduction of chlorine atoms often enhances the biological activity of the parent molecule, making these compounds promising candidates for drug discovery and development. Their activities span a wide range, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.[5][6]
Natural Sources of Chlorinated Diterpenoids
Chlorinated diterpenoids have been isolated from a variety of natural sources, particularly from marine ecosystems where the concentration of chloride ions is high.[4] Terrestrial plants and fungi are less common but still significant producers.[3][5]
Marine Organisms:
-
Corals: Gorgonian corals (soft corals) are prolific producers. For instance, species of the genus Junceella produce chlorinated diterpenes like gemmacolides and jancines.[5] The octocoral Erythropodium caribaeorum synthesizes erythrollides.[5]
-
Sponges: Marine sponges are a rich source of halogenated secondary metabolites. Sponges of the genus Acanthella are known to produce various chlorinated diterpenoid isonitriles, such as kalihinol A.[3]
-
Other Marine Invertebrates: The sea hare Aplysia dactylomela is a known source of dactylomelol.[3] Ascidians, such as Lissoclinum voeltzkowi, have also yielded cytotoxic chlorinated labdane diterpenoids.[3]
Terrestrial Plants:
-
Plants from the family Euphorbiaceae, particularly the genus Exocoecaria, are known producers of chlorinated diterpenes of the ent-labdane series.[5]
-
The Brazilian plant Vellozia bicolor is another example of a terrestrial source.[3]
-
Roots of Aquilaria agallocha have yielded chlorinated diterpenes known as agallochines.[5]
Table 1: Selected Chlorinated Diterpenoids and Their Natural Sources
| Compound Class/Name | Specific Compound(s) | Natural Source | Habitat | Reference |
| Agallochines | Agallochine A-C | Aquilaria agallocha (roots) | Terrestrial Plant | [5] |
| Kalihinols | Kalihinol A | Acanthella spp. | Marine Sponge | [3] |
| Gemmacolides | Gemmacolide A-E | Junceella squamata | Marine Coral | [5] |
| Jancines | Jancine A-C | Junceella juncea | Marine Coral | [5] |
| Erythrollides | Erythrollide A-F | Erythropodium caribaeorum | Marine Coral | [5] |
| Dactylomelol | Dactylomelol | Aplysia dactylomela | Marine Sea Hare | [3] |
| Labdane Derivative | (Unnamed) | Lissoclinum voeltzkowi | Marine Ascidian | [3] |
Biosynthetic Formation Pathways
The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] The formation of chlorinated diterpenoids involves two key stages: the construction of the characteristic diterpene carbon skeleton and the subsequent, highly specific chlorination event.
Stage 1: Formation of the Diterpene Skeleton The biosynthesis is initiated by enzymes known as diterpene synthases (diTPSs) or cyclases (DTCs). These enzymes catalyze the complex cyclization of the linear GGPP molecule into various cyclic diterpene scaffolds (e.g., labdane, clerodane, pimarane).[1][2] This initial cyclization is a critical step that establishes the core structure of the final molecule. Following cyclization, the diterpene skeleton can be further modified by other enzymes, such as cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and perform other oxidative transformations.[1][2]
Stage 2: Enzymatic Chlorination The introduction of chlorine onto the diterpene scaffold is not a random chemical event but a precisely controlled enzymatic reaction. This step is catalyzed by a class of enzymes called halogenases. While the specific halogenases for most diterpenoids are yet to be characterized, two main types are known to be involved in the biosynthesis of natural products:
-
Flavin-Dependent Halogenases: These enzymes use a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻). They generate a highly reactive hypohalous acid (HOCl) intermediate, which is then directed towards the substrate within the enzyme's active site to perform regioselective chlorination.[7]
-
Non-Heme Iron-Dependent Halogenases: These enzymes utilize a non-heme iron(II) center, α-ketoglutarate, O₂, and Cl⁻. They generate a potent Fe(IV)-oxo intermediate that is capable of abstracting a hydrogen atom from an unactivated carbon center, followed by the transfer of a chlorine atom.[8]
The timing of the chlorination can vary; it may occur on an early biosynthetic intermediate or as a final tailoring step on a nearly complete diterpenoid molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publications.iupac.org [publications.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. sibran.ru [sibran.ru]
- 6. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Detection of 12,14-Dichlorodehydroabietic Acid in Water Samples
Introduction
12,14-Dichlorodehydroabietic acid is a chlorinated resin acid that can be found in the effluents of pulp and paper mills that use chlorine bleaching processes.[1] Its presence in aquatic environments is of concern due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its levels in water samples to assess environmental impact and ensure regulatory compliance. These application notes provide detailed protocols for the detection and quantification of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Method Performance
The following table summarizes typical performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/L | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/L | 0.3 - 1.5 µg/L |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 70 - 120% | 80 - 115% |
| Precision (RSD) | < 15% | < 10% |
Experimental Workflow
The general workflow for the analysis of this compound in water samples is depicted in the diagram below.
References
Application Note and Protocol for GC/MS Analysis of Chlorinated Resin Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated resin acids are environmental contaminants originating primarily from the bleaching process in pulp and paper mills. These compounds are derivatives of natural resin acids, such as abietic and dehydroabietic acid, and are of concern due to their toxicity and persistence in the environment. Accurate and sensitive quantification of chlorinated resin acids in various matrices like water, soil, and biological tissues is crucial for environmental monitoring and toxicological studies.
Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of these compounds.[1] However, due to their low volatility and polar nature, derivatization is necessary to convert the resin acids into more volatile and thermally stable esters suitable for GC analysis. This application note provides a detailed protocol for the sample preparation of chlorinated resin acids for GC/MS analysis, including extraction, derivatization, and cleanup procedures.
Data Presentation
The following table summarizes the quantitative data for the analysis of resin and fatty acids, including some chlorinated species, using GC/MS. The data is compiled from various studies and provides an indication of the expected performance of the described methods.
| Compound | Matrix | Extraction Method | Derivatization Method | Recovery (%) | LOD/MDL (µg/L) | LOQ (µg/L) | Reference |
| 9,10-Dichlorostearic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |
| 12- & 14-Chlorodehydroabietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |
| Dichlorodehydroabietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |
| Dehydroabietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |
| Abietic Acid | Water | Liquid-Liquid Extraction (MTBE) | Ethylation (TEOTFB) | 65-120 (Surrogate Spike) | 1 (LCL) | Not Specified | [2] |
| Various Fatty Acid Methyl Esters | Blood | Automated LLE | Transesterification | Not Specified | 0.05-1.02 | 0.15-3.39 | [3] |
| 18 Chlorinated Hydrocarbons | Cosmetics | Liquid-Liquid Extraction | None | 92.4-103.1 | 0.033-0.049 | 0.10-0.15 | [4] |
LCL: Lower Calibration Level; MDL: Method Detection Limit
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the sample preparation of chlorinated resin acids for GC/MS analysis.
Workflow Diagram
Caption: Overall experimental workflow for the GC/MS analysis of chlorinated resin acids.
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from the NCASI Method RA/FA-85.02 for the extraction of resin and fatty acids from water samples.[2]
Materials:
-
Separatory funnel (1 L)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Sodium hydroxide (NaOH), for pH adjustment
-
Sulfuric acid (H₂SO₄), for pH adjustment
-
Sodium sulfate (anhydrous)
-
Concentrator tube
-
Nitrogen evaporation system
Procedure:
-
Measure 250 mL of the water sample into a 1 L separatory funnel.
-
Adjust the sample pH to >10 with NaOH.
-
Add 60 mL of MTBE to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the aqueous (lower) layer into a clean beaker.
-
Transfer the organic layer to a flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 60 mL portions of MTBE.
-
Combine all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate into a concentrator tube.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Soil and Sediment Samples
This protocol provides a general procedure for the extraction of chlorinated organic compounds from solid matrices.
Materials:
-
Solid-phase extraction cartridges (e.g., C18)
-
Extraction solvent (e.g., Dichloromethane or Acetone/Hexane mixture)
-
Conditioning solvents (e.g., Methanol, Deionized water)
-
Elution solvent (e.g., Ethyl acetate)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Concentrator tube
-
Nitrogen evaporation system
Procedure:
-
Weigh 5-10 g of the homogenized solid sample into a glass centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Sonicate the sample for 15-20 minutes or shake for 1 hour.
-
Centrifuge the sample at 2500 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with a fresh portion of solvent.
-
Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
-
Elute the chlorinated resin acids with 5 mL of ethyl acetate into a concentrator tube.
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for derivatization.
Protocol 3: Derivatization by Methylation
This protocol describes the conversion of chlorinated resin acids to their methyl esters, a necessary step to increase their volatility for GC/MS analysis. This method avoids the use of hazardous reagents like diazomethane.[5]
Materials:
-
Concentrated extract from LLE or SPE (in a suitable solvent like toluene)
-
2 M HCl in methanol (prepared by carefully adding acetyl chloride to anhydrous methanol)
-
Heating block or water bath
-
Saturated sodium bicarbonate solution
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To the 1 mL concentrated extract, add 2 mL of 2 M HCl in methanol.
-
Cap the reaction vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Add 2 mL of hexane and vortex for 1 minute to extract the methyl esters.
-
Allow the layers to separate and transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The extract containing the methylated chlorinated resin acids is now ready for GC/MS analysis.
GC/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Quality Control
To ensure the reliability of the results, a rigorous quality control procedure should be implemented. This includes the analysis of method blanks, matrix spikes, and surrogate standards with each batch of samples. The recovery of surrogate standards should typically fall within the range of 70-130%.[2] Calibration curves should be generated using certified reference standards of the target chlorinated resin acids.
Conclusion
The protocols outlined in this application note provide a comprehensive approach for the sample preparation and GC/MS analysis of chlorinated resin acids in environmental samples. Proper sample extraction, cleanup, and derivatization are critical steps for achieving accurate and sensitive quantification. The provided workflow and detailed protocols can be adapted and optimized by researchers to suit their specific sample matrices and analytical requirements.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ncasi.org [ncasi.org]
- 3. Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Application Note: Using 12,14-Dichlorodehydroabietic Acid as a Reference Standard in Environmental Analysis
Introduction
12,14-Dichlorodehydroabietic acid is a chlorinated resin acid that is not naturally occurring but is formed during the chlorine bleaching process in pulp and paper mills.[1] Its presence in environmental samples, particularly in water and sediment near industrial sites, serves as a specific marker for contamination from these sources. Due to its persistence and potential toxicity to aquatic life, regulatory bodies and environmental laboratories monitor its concentration. Accurate quantification of this compound is crucial for assessing the environmental impact of pulp and paper mill effluents and for ensuring compliance with environmental regulations. This application note provides a detailed protocol for the use of this compound as a reference standard for its quantitative determination in environmental water samples by gas chromatography-mass spectrometry (GC-MS).
Principle
The analytical method involves the extraction of this compound from an aqueous sample, followed by derivatization to its methyl ester to increase its volatility for GC-MS analysis. Quantification is achieved by using an internal standard and a calibration curve prepared with a certified reference standard of this compound.
Materials and Reagents
-
Reference Standard: this compound (CAS: 65281-77-8)
-
Internal Standard: A suitable deuterated fatty acid or a similar compound not expected to be present in the samples (e.g., d35-stearic acid).
-
Solvents: Methyl-tert-butyl ether (MTBE, high purity), Methanol (high purity), Hexane (high purity), Dichloromethane (high purity), Ethyl Acetate (high purity), Petroleum Ether (high purity).
-
Reagents: Sodium sulfate (anhydrous), Sulfuric acid (concentrated), Sodium hydroxide, Diazomethane (or an equivalent derivatizing agent like trimethylsilyldiazomethane or a kit for its safe generation), Ascorbic acid.
-
Gases: Helium (carrier gas, 99.999% purity).
-
Water: Deionized or Milli-Q water.
Experimental Protocols
Standard Solution Preparation
1.1. Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Store this solution at 4°C in an amber glass vial.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
1.3. Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration of 5 µg/mL.
Sample Collection and Preservation
Collect water samples in amber glass bottles. Preserve the samples by adding ascorbic acid (0.5 g/L) and sodium hydroxide (0.4 g/L) to achieve a pH above 8. Samples should be stored at 4°C and extracted within 14 days.
Sample Preparation and Extraction
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the sample with a known amount of the internal standard solution.
-
Adjust the pH of the sample to between 6.5 and 7.5 with dilute sulfuric acid or sodium hydroxide.
-
Add 100 mL of MTBE to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the aqueous (lower) layer back into the original container.
-
Drain the MTBE (upper) layer into a collection flask.
-
Repeat the extraction two more times with fresh 100 mL portions of MTBE, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
Derivatization to Methyl Ester
Warning: Diazomethane is explosive and carcinogenic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Alternatively, safer derivatization agents can be used.
-
Add freshly prepared diazomethane solution dropwise to the concentrated extract until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65281-77-8 |
| Molecular Formula | C₂₀H₂₆Cl₂O₂ |
| Molecular Weight | 369.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 218 °C |
Table 2: Typical GC-MS Parameters for Analysis of Methylated this compound
| Parameter | Recommended Setting |
| GC Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 280°C (Splitless) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 60°C (2 min), then 10°C/min to 200°C, then 5°C/min to 300°C (5 min hold) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the methyl ester standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the methyl ester standard |
Table 3: Method Performance and Quality Control Criteria
| Parameter | Acceptance Criteria |
| Calibration Curve (r²) | > 0.995 |
| Method Blank | Below Limit of Quantification (LOQ) |
| Laboratory Control Sample (LCS) Recovery | 70-130% |
| Matrix Spike Recovery | 60-140% |
| Relative Percent Difference (RPD) for Duplicates | < 30% |
| Surrogate Standard Recovery | 60-140% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Discussion
The use of a certified reference standard of this compound is essential for the accurate quantification of this compound in environmental samples. The protocol described provides a robust method for the analysis of water samples. It is important to validate this method in the specific matrix of interest to determine the limit of detection (LOD), limit of quantification (LOQ), and to assess potential matrix effects. The choice of internal standard is critical for correcting for variations in extraction efficiency and instrument response. A deuterated analog of the analyte is ideal, but in its absence, a compound with similar chemical properties and chromatographic behavior that is not present in the samples can be used. The derivatization step is necessary to improve the chromatographic properties of the acidic analyte; however, the use of hazardous reagents like diazomethane requires strict safety precautions. Safer alternatives should be considered where possible.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as a reference standard in the environmental analysis of water samples. By following this method, laboratories can achieve reliable and accurate quantification of this important environmental contaminant, contributing to better monitoring and management of industrial effluents.
References
Application Note and Protocol for Solid-Phase Extraction of Dichlorodehydroabietic Acid from Sediment
Introduction
Dichlorodehydroabietic acid (DCDHAA) is a chlorinated resin acid, primarily identified as a byproduct of the chlorine bleaching process in the pulp and paper industry. As a persistent organic pollutant, its presence in the environment, particularly in sediment, is of significant concern due to its potential toxicity to aquatic organisms. Accurate quantification of DCDHAA in complex environmental matrices is crucial for risk assessment and monitoring.
This document provides a detailed, proposed protocol for the extraction and purification of Dichlorodehydroabietic acid from sediment samples using solid-phase extraction (SPE). Due to the absence of a standardized, published method specifically for DCDHAA, this protocol has been developed based on the known physicochemical properties of DCDHAA, established analytical methods for other resin acids in environmental samples, and general principles of reversed-phase SPE. The subsequent analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization.
Data Presentation
| Analyte(s) | Matrix | Extraction Method | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Abietic Acid, Dehydroabietic Acid | Liquid Food Samples | In-tube Solid-Phase Microextraction (SPME) | > 79% | 2.9 pg/mL (Abietic), 2.1 pg/mL (Dehydroabietic) | Not Specified | [1] |
| Abietic Acid, Dehydroabietic Acid | Livestock and Poultry Tissue | Solid-Phase Extraction (SPE) | 68.5% - 107.6% | 0.36 µg/kg (Abietic), 0.87 µg/kg (Dehydroabietic) | 1.08 µg/kg (Abietic), 2.61 µg/kg (Dehydroabietic) | [2] |
| Various Resin Acids | Spiked Pulp Mill Effluent | Liquid-Liquid Extraction (LLE) | Quantitative | ~1 µg/L | Not Specified | [3] |
| Various Resin Acids | Sediment | Supercritical Fluid Extraction (SFE) | Quantitative (most acids); ~40% (palustric, neoabietic) | Not Specified | Not Specified | [3] |
Note: The data presented is for analogous compounds and may not be directly representative of the performance of this specific protocol for Dichlorodehydroabietic acid in sediment.
Experimental Workflow Diagram
Caption: Workflow for DCDHAA extraction from sediment.
Experimental Protocol
Principle
This protocol employs a "bind-and-elute" solid-phase extraction strategy. Dichlorodehydroabietic acid is a non-polar, hydrophobic compound. Sediment is first subjected to solvent extraction to transfer the analyte into a liquid phase. The resulting extract is then loaded onto a reversed-phase (C18) SPE cartridge. The hydrophobic C18 sorbent retains the non-polar DCDHAA while more polar interferences are washed away. Finally, a non-polar organic solvent is used to elute the purified DCDHAA for subsequent analysis.
Materials and Reagents
-
Equipment:
-
Freeze-dryer
-
Analytical balance
-
Sieve (2 mm mesh)
-
Sonicator bath
-
Centrifuge and appropriate centrifuge tubes (e.g., 50 mL glass with PTFE-lined caps)
-
SPE vacuum manifold
-
Nitrogen evaporation system or rotary evaporator
-
Glass vials (e.g., 2 mL amber vials for GC/MS)
-
-
SPE Cartridges:
-
Reversed-phase C18 SPE cartridges (e.g., 500 mg sorbent mass, 6 mL volume)
-
-
Reagents and Solvents (HPLC or GC-MS grade):
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hexane
-
Acetone
-
Reagent Water (ASTM Type I)
-
Sodium Sulfate (anhydrous)
-
Dichlorodehydroabietic acid analytical standard
-
Internal standard solution (e.g., a deuterated resin acid)
-
Derivatization agent (e.g., Diazomethane or (Trimethylsilyl)diazomethane solution)
-
Sample Pre-Treatment
-
Drying: Homogenize the wet sediment sample. Weigh a subsample and freeze-dry it to a constant weight to determine the moisture content. Use the freeze-dried sediment for extraction.
-
Sieving: Gently disaggregate the dried sediment and pass it through a 2 mm sieve to remove large debris.
-
Solvent Extraction:
-
Accurately weigh approximately 5-10 g of dried, sieved sediment into a glass centrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Add 20 mL of an extraction solvent (e.g., Dichloromethane or a 1:1 mixture of Acetone:Hexane).
-
Tightly cap the tube and sonicate in a water bath for 30 minutes.
-
-
Separation:
-
Centrifuge the sample at ~2500 rpm for 15 minutes to pellet the sediment.
-
Carefully decant the supernatant (extract) into a clean flask.
-
Repeat the extraction (steps 3.3-3.4) two more times, combining the supernatants.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Reduce the volume of the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange:
-
Add 10 mL of reagent water containing 5% Methanol to the concentrated extract.
-
Continue to evaporate the organic solvent until only the aqueous solution remains. This ensures the sample is in a suitable solvent for loading onto the C18 cartridge. The final volume should be adjusted to be compatible with the SPE cartridge capacity.
-
Solid-Phase Extraction (SPE) Procedure
-
Conditioning:
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Pass 5 mL of Dichloromethane through the cartridge to solvate the C18 chains.
-
Follow with 5 mL of Methanol. Do not allow the sorbent to go dry from this point forward.
-
-
Equilibration:
-
Pass 10 mL of reagent water through the cartridge. Allow a small layer of water to remain on top of the sorbent bed.
-
-
Sample Loading:
-
Load the pre-treated aqueous sample extract (from step 3.6) onto the cartridge.
-
Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 drops per second.
-
-
Washing:
-
Once the entire sample has passed through, wash the cartridge with 5 mL of a 10:90 Methanol:Water solution to remove polar interferences.
-
Dry the cartridge under full vacuum for 10-15 minutes to remove as much water as possible.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the DCDHAA from the cartridge by passing 10 mL of a suitable non-polar solvent (e.g., Dichloromethane or a 1:1 mixture of Dichloromethane:Methanol) through the sorbent. Collect the eluate.
-
Post-Elution Processing and Analysis
-
Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen.
-
Derivatization (for GC/MS Analysis): Resin acids require derivatization to increase their volatility for GC analysis.[4]
-
A common method is methylation using diazomethane. Follow established and safe laboratory procedures for handling this hazardous reagent.
-
Alternatively, other derivatizing agents like (Trimethylsilyl)diazomethane can be used.
-
-
Analysis: Analyze the derivatized extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
References
Application Notes and Protocols for the Structural Elucidation of 12,14-Dichlorodehydroabietic Acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
12,14-Dichlorodehydroabietic acid is a halogenated derivative of dehydroabietic acid, a naturally occurring diterpenoid resin acid. The introduction of chlorine atoms to the aromatic ring can significantly alter the molecule's biological activity, making its unambiguous structural characterization crucial for research and development in medicinal chemistry and pharmacology. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a combination of modern nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques.
The abietane skeleton of dehydroabietic acid presents a complex stereochemical arrangement, and the precise determination of the position of the chlorine substituents on the aromatic C-ring is essential. High-resolution mass spectrometry provides the elemental composition, while a suite of one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) allows for the complete assignment of the proton and carbon skeletons and confirms the regiochemistry of the chlorination.
Structural Elucidation Workflow
The overall workflow for the structural characterization of this compound is outlined below. This process begins with the acquisition of mass spectrometry data to determine the molecular formula, followed by a comprehensive analysis of 1D and 2D NMR spectra to establish the complete chemical structure.
Figure 1. Workflow for Structural Elucidation
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the known spectral data of dehydroabietic acid and established principles of substituent effects in NMR spectroscopy, as well as predictable fragmentation in mass spectrometry.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. The assignments are based on correlations from predicted COSY, HSQC, and HMBC spectra. The numbering of the abietane skeleton is provided in Figure 2.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 1 | 38.5 | 1.55, 2.05 | m, m | |
| 2 | 19.2 | 1.70 | m | |
| 3 | 35.1 | 1.45, 1.60 | m, m | |
| 4 | 47.6 | - | - | - |
| 5 | 45.1 | 1.90 | m | |
| 6 | 29.8 | 2.95 | m | |
| 7 | 21.5 | 2.85 | m | |
| 8 | 147.1 | - | - | - |
| 9 | 132.8 | - | - | - |
| 10 | 37.0 | - | - | - |
| 11 | 124.5 | 7.15 | s | |
| 12 | 130.2 | - | - | - |
| 13 | 145.8 | - | - | - |
| 14 | 128.9 | - | - | - |
| 15 | 33.9 | 3.25 | sept | 6.9 |
| 16 | 23.8 | 1.25 | d | 6.9 |
| 17 | 23.8 | 1.25 | d | 6.9 |
| 18 | 184.5 | - | - | - |
| 19 | 16.5 | 1.30 | s | |
| 20 | 25.2 | 1.28 | s |
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Ion | Calculated m/z | Predicted Relative Abundance |
| ESI- | [M-H]⁻ | 367.1234 | 100% |
| [M-H+2]⁻ | 369.1205 | 65% | |
| [M-H+4]⁻ | 371.1175 | 10.6% | |
| EI | [M]⁺ | 368.1310 | 100% |
| [M+2]⁺ | 370.1280 | 65% | |
| [M+4]⁺ | 372.1251 | 10.6% | |
| [M-CH₃]⁺ | 353.0999 | High | |
| [M-COOH]⁺ | 323.1439 | Moderate | |
| [M-C₃H₇]⁺ | 325.0918 | High |
Key 2D NMR Correlations for Structural Elucidation
The following diagram illustrates the key predicted HMBC and COSY correlations that are essential for confirming the structure of this compound.
Figure 2. Key Predicted 2D NMR Correlations
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δH and δC = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire with a spectral width of 12 ppm, 64k data points, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: Acquire with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
-
COSY (Correlation Spectroscopy): Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire with a spectral width of 12 ppm (F2, ¹H) and 240 ppm (F1, ¹³C), 2k x 256 data points, and 16 scans per increment. Optimize for a one-bond ¹JCH coupling of 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a spectral width of 12 ppm (F2, ¹H) and 240 ppm (F1, ¹³C), 2k x 512 data points, and 32 scans per increment. Optimize for long-range coupling (ⁿJCH) of 8 Hz.
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a sine-bell window function to all dimensions before Fourier transformation.
-
Perform baseline correction and phase correction on all spectra.
-
Reference the spectra to the TMS signal.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the connectivity of the molecule.
Mass Spectrometry
1. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with methanol/water (1:1 v/v) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Negative Ion Mode):
-
Capillary voltage: -3.0 kV
-
Sampling cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Desolvation gas flow (N₂): 600 L/hr
-
Mass range: m/z 100-1000
-
Acquisition mode: Centroid
-
-
Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use it to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
2. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS):
-
Sample Derivatization (for improved volatility):
-
To a solution of the compound (1 mg) in 1 mL of diethyl ether, add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Alternatively, react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector temperature: 250 °C
-
Oven program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Mass range: m/z 40-500
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses (e.g., methyl, carboxyl, isopropyl groups) and confirm the molecular structure. The isotopic cluster of the molecular ion and chlorinated fragments will be a key diagnostic feature.
Conclusion
The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a powerful and reliable methodology for the complete structural elucidation of this compound. The protocols and predicted data presented in this application note serve as a detailed guide for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, enabling the confident characterization of this and structurally related halogenated diterpenoids.
Application Notes and Protocols for Studying BK Channel Activation by 12,14-Dichlorodehydroabietic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for investigating the activation of large-conductance Ca²⁺-activated potassium (BK) channels by 12,14-Dichlorodehydroabietic acid (12,14-DCl-DHAA).
Introduction
Large-conductance Ca²⁺-activated potassium (BK) channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function.[1][2] Their activation leads to potassium ion efflux, resulting in membrane hyperpolarization.[2] this compound (diCl-DHAA), a synthetic derivative of the natural product abietic acid, has been identified as a potent opener of BK channels.[3] This document outlines the detailed experimental protocols to characterize the activation of BK channels by 12,14-DCl-DHAA using electrophysiological techniques. The primary focus is on the patch-clamp method, a gold-standard for studying ion channel function, utilizing a heterologous expression system.[3][4]
Key Experimental Techniques and Materials
The investigation of 12,14-DCl-DHAA's effect on BK channels primarily involves the use of human embryonic kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human BK channel α-subunit (hBKα).[3][5] The patch-clamp technique, in both whole-cell and inside-out configurations, is employed to measure the ion channel activity.[4][6]
Cell Culture and Transfection
HEK293 cells are a suitable model for studying BK channels as they can be stably transfected to express the desired channel subunits.[7][8]
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transfected with a plasmid vector containing the cDNA for the human BK channel α-subunit (and β1-subunit if studying subunit-specific effects) using a suitable transfection reagent. Stable cell lines are then selected using an appropriate antibiotic.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique allows for the direct measurement of ion flow through BK channels in response to 12,14-DCl-DHAA.
-
Configuration: Inside-out patch-clamp is ideal for studying the direct effects of intracellularly applied compounds and controlling the intracellular calcium concentration.[3][4][6]
-
Electrodes: Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with pipette solution.
-
Data Acquisition: An appropriate patch-clamp amplifier and data acquisition system are required.
Experimental Protocols
Protocol 1: Inside-Out Patch-Clamp Recording
This protocol details the steps for recording BK channel activity in an inside-out patch from a HEK293 cell expressing hBKα channels.
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips in a petri dish.
-
Solution Preparation: Prepare the intracellular and extracellular (pipette) solutions as detailed in Table 1.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with the desired resistance. Fill the pipette with the pipette solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Patch Excision: After establishing a stable giga-seal, pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Baseline Recording: Perfuse the patch with the intracellular solution containing a known concentration of free Ca²⁺. Record baseline BK channel activity at various membrane potentials.
-
Application of 12,14-DCl-DHAA: Perfuse the patch with the intracellular solution containing the desired concentration of 12,14-DCl-DHAA (typically ranging from 0.1 µM and higher).[3]
-
Data Recording: Record the channel activity in the presence of the compound.
-
Washout: Perfuse the patch with the control intracellular solution to observe the reversal of the compound's effect.
Data Presentation
Quantitative data from the patch-clamp experiments should be summarized for clear comparison.
| Parameter | Control | 0.1 µM 12,14-DCl-DHAA | 1 µM 12,14-DCl-DHAA | 10 µM 12,14-DCl-DHAA |
| Open Probability (Po) | Value | Value | Value | Value |
| Mean Open Time (ms) | Value | Value | Value | Value |
| Mean Closed Time (ms) | Value | Value | Value | Value |
| Half-activation Voltage (V½) | Value | Value | Value | Value |
Table 1: Example data summary table for the effects of 12,14-DCl-DHAA on BK channel activity.
| Solution | Component | Concentration (mM) |
| Pipette (Extracellular) | KCl | 140 |
| HEPES | 10 | |
| MgCl₂ | 1 | |
| Bath (Intracellular) | KCl | 140 |
| HEPES | 10 | |
| EGTA | 5 | |
| CaCl₂ | Calculated for desired free Ca²⁺ |
Table 2: Composition of solutions for inside-out patch-clamp experiments.
Visualizing Experimental Workflow and Signaling
The following diagrams illustrate the experimental workflow and the proposed mechanism of BK channel activation by 12,14-DCl-DHAA.
Caption: Experimental workflow for studying BK channel activation.
Caption: Proposed signaling pathway for BK channel activation.
Mechanism of Action
Studies have shown that 12,14-DCl-DHAA enhances the activity of the BK channel α-subunit by increasing its sensitivity to both intracellular Ca²⁺ and membrane potential, without altering the single-channel conductance.[3] The compound appears to act directly on the α-subunit, as its potency is not affected by the co-expression of the β1-subunit.[3] Kinetic analysis suggests that 12,14-DCl-DHAA primarily works by decreasing the duration of the channel's long closed state.[3] Notably, the potentiation of the BK channel open probability by 12,14-DCl-DHAA exhibits inverse voltage dependence, meaning it has a greater effect at lower membrane potentials.[3]
Conclusion
The protocols and information provided here offer a robust framework for investigating the activation of BK channels by this compound. By employing patch-clamp electrophysiology on a reliable heterologous expression system, researchers can obtain high-quality data to characterize the compound's mechanism of action, potency, and potential as a therapeutic agent targeting BK channels.
References
- 1. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channel - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms for large conductance Ca2+-activated K+ channel activation by a novel opener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel oxime and oxime ether derivatives of this compound: design, synthesis, and BK channel-opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BK ZERO isoform HEK293 stably transfected cell lines differing 3’UTRs to assess miR-9 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
quantification of 12,14-Dichlorodehydroabietic acid in biological tissues
An Application Note and Protocol for the Quantification of 12,14-Dichlorodehydroabietic Acid in Biological Tissues
Abstract
This document provides a comprehensive protocol for the quantitative analysis of this compound (12,14-DCl-DHA) in biological tissues, particularly fish tissue. 12,14-DCl-DHA is a chlorinated resin acid, often identified as an environmental byproduct of the pulp and paper industry and recognized for its biological activity, including the modulation of ion channels.[1] This protocol details procedures for tissue homogenization, solvent extraction, extract cleanup, and final quantification using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, this note outlines the known signaling pathway interactions of 12,14-DCl-DHA. This methodology is intended for researchers in environmental science, toxicology, and pharmacology.
Principle
The quantification of 12,14-DCl-DHA, a lipophilic compound (XLogP3 ≈ 6.8[2]), from complex biological matrices requires an efficient extraction and rigorous cleanup process to remove interfering substances like lipids. This protocol employs a liquid-liquid extraction with a solvent mixture optimized for chlorinated organic molecules, followed by a cleanup step to remove co-extracted fats.[3][4] Quantification is achieved by Gas Chromatography-Mass Spectrometry (GC-MS), which provides the necessary selectivity and sensitivity for detecting chlorinated compounds. An internal standard is used throughout the process to ensure accuracy and correct for any sample loss during preparation.
Materials and Reagents
Apparatus
-
High-speed homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Evaporation system (e.g., rotary evaporator or nitrogen evaporator)
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Glassware: beakers, centrifuge tubes, vials, volumetric flasks
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., Florisil or Silica)
Reagents
-
Internal Standard (IS): e.g., PCB 209 or another suitable chlorinated compound not expected in the samples.
-
Solvents (Pesticide or HPLC grade): n-Hexane, Acetone, Dichloromethane (DCM), Methanol
-
Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
-
Concentrated Sulfuric Acid (ACS grade)
-
Deionized Water
Experimental Protocol
The overall workflow for sample preparation and analysis is outlined below.
Caption: Workflow for 12,14-DCl-DHA analysis in tissues.
Sample Homogenization and Extraction
-
Weigh approximately 1-2 g of frozen biological tissue into a glass centrifuge tube.
-
Add a known amount of internal standard (IS) solution to the tissue.
-
Add 10 mL of an acetone/n-hexane (1:1, v/v) mixture to the tube.[3]
-
Homogenize the tissue for 2 minutes using a high-speed homogenizer.
-
Vortex the mixture for 1 minute, then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant (the solvent layer) to a clean glass tube.
-
Repeat the extraction (steps 3-6) on the tissue pellet twice more, combining all supernatants.
Extract Cleanup
-
Concentrate the combined supernatant to approximately 2 mL under a gentle stream of nitrogen.
-
Lipid Removal: Carefully add 2 mL of concentrated sulfuric acid to the extract.[7] Vortex for 1 minute and allow the phases to separate. The lipids will be destroyed and move to the acid layer.
-
Transfer the upper organic layer to a new tube containing 1 g of anhydrous sodium sulfate to remove residual water.
-
Rinse the sodium sulfate with 2 mL of n-hexane and combine it with the extract.
-
Evaporate the final cleaned extract to dryness under a gentle stream of nitrogen.
Sample Reconstitution
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.
-
Transfer the final solution to a GC autosampler vial.
GC-MS Analysis and Quantification
Instrumental Conditions
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key diagnostic ions for 12,14-DCl-DHA should be monitored, taking into account the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[1]
Quantification
Prepare a multi-point calibration curve using the 12,14-DCl-DHA analytical standard, with each calibration standard containing the same concentration of internal standard as the samples. The concentration of 12,14-DCl-DHA in the tissue is calculated based on the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Method Performance Characteristics
The following table summarizes typical performance criteria for the analysis of chlorinated compounds in biological matrices. These values should be established and validated in-house.
| Parameter | Specification | Description |
| Linearity (R²) | > 0.995 | Correlation coefficient of the calibration curve across the working range. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/g | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/g | The lowest concentration of analyte that can be quantitatively determined. |
| Recovery | 80 - 115% | The percentage of known analyte amount recovered from a spiked sample. |
| Precision (%RSD) | < 15% | Relative Standard Deviation of replicate measurements. |
Biological Activity and Signaling Pathways
12,14-DCl-DHA is a biologically active molecule that has been shown to interact with key neuronal ion channels.[8] Its primary mechanisms of action include:
-
BK Channel Opener: It is a potent opener of large-conductance Ca²⁺-activated K⁺ (BK) channels. It enhances the channel's sensitivity to both calcium and voltage, leading to increased potassium efflux and cellular hyperpolarization.[8]
-
GABA Receptor Antagonist: It acts as a non-competitive antagonist of GABA-A receptors, blocking the influx of chloride ions that normally occurs upon GABA binding.[8]
-
Calcium Modulation: It has been observed to increase the concentration of cytosolic free calcium.[8]
These interactions can significantly alter neuronal excitability. The diagram below illustrates these molecular interactions.
Caption: Molecular targets of this compound.
References
- 1. This compound | 65281-77-8 | Benchchem [benchchem.com]
- 2. This compound | C20H26Cl2O2 | CID 47606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and rapid solvent extraction method for determining total lipids in fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (>90%) [lgcstandards.com]
- 6. Page loading... [wap.guidechem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of 12,14-Dichlorodehydroabietic Acid via Electrophilic Aromatic Substitution
Introduction
12,14-Dichlorodehydroabietic acid is a chlorinated derivative of dehydroabietic acid, a naturally occurring resin acid.[1] This synthetic compound is of interest to researchers in various fields, including pharmacology and drug development, due to its biological activities.[1][2] The introduction of chlorine atoms onto the aromatic ring of dehydroabietic acid is achieved through electrophilic aromatic substitution.[1] While specific laboratory protocols for this synthesis are not extensively detailed in published literature, the formation of chlorinated dehydroabietic acids is known to occur during industrial processes such as the chlorine bleaching of wood pulp.[1] This suggests that direct chlorination using a suitable chlorinating agent and a catalyst is a viable synthetic route.[1]
This document provides a detailed, representative protocol for the synthesis of this compound from dehydroabietic acid. The described methodology is based on established principles of electrophilic aromatic substitution, employing a chlorinating agent in the presence of a Lewis acid catalyst.[3][4][5]
Principle of the Method
The synthesis of this compound involves the direct chlorination of the aromatic C-ring of dehydroabietic acid. This reaction is an electrophilic aromatic substitution, where an electrophilic chlorine species, generated from a chlorine source and a Lewis acid catalyst, attacks the electron-rich aromatic ring. The substitution occurs preferentially at the 12 and 14 positions, which are ortho and para to the activating isopropyl group on the aromatic ring.
Experimental Protocol
Materials and Reagents:
-
Dehydroabietic acid (C₂₀H₂₈O₂, MW: 300.44 g/mol )[6]
-
Sulfuryl chloride (SO₂Cl₂, MW: 134.97 g/mol )
-
Anhydrous Iron(III) chloride (FeCl₃, MW: 162.20 g/mol )
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dehydroabietic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous iron(III) chloride (0.1 eq) to the stirred solution.
-
-
Chlorination:
-
Slowly add a solution of sulfuryl chloride (2.2 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to isolate the this compound.[7]
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[1] Expected spectroscopic data includes a singlet for the H-11 aromatic proton in ¹H NMR and a characteristic isotopic pattern for two chlorine atoms in the mass spectrum.[1]
-
Quantitative Data Summary
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount/Volume |
| Dehydroabietic acid | C₂₀H₂₈O₂ | 300.44[6] | e.g., 0.01 | 1.0 | e.g., 3.00 g |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | e.g., 0.022 | 2.2 | e.g., 1.5 mL |
| Iron(III) chloride | FeCl₃ | 162.20 | e.g., 0.001 | 0.1 | e.g., 0.16 g |
| This compound | C₂₀H₂₆Cl₂O₂ | 369.33[8][9] | - | - | (Expected) |
Note: The amounts and volumes provided are examples and should be scaled as needed.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Illustrative)
Caption: Simplified mechanism of electrophilic aromatic chlorination.
References
- 1. This compound | 65281-77-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. This compound | 65281-77-8 | FD168595 [biosynth.com]
- 9. This compound | C20H26Cl2O2 | CID 47606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioassay for the Toxicity of Chlorinated Dehydroabietic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated dehydroabietic acids are environmental contaminants formed during the chlorine bleaching process in pulp and paper mills. These compounds are known to be toxic to aquatic life and have the potential to impact human health. This document provides detailed application notes and protocols for developing a comprehensive bioassay to assess the toxicity of chlorinated dehydroabietic acids. The methodologies described herein are designed to evaluate various toxicological endpoints, including cytotoxicity, genotoxicity, and specific biochemical alterations.
Data Presentation: Summary of Toxicological Data
The following tables summarize the acute toxicity of dehydroabietic acid and its chlorinated derivatives in various organisms. This data is crucial for determining the appropriate concentration ranges for in vitro and in vivo bioassays.
Table 1: Acute Toxicity of Dehydroabietic Acid (DHAA) and Chlorinated Derivatives to Aquatic Organisms
| Compound | Test Organism | Exposure Duration | EC50 / LC50 (mg/L) | Reference |
| Dehydroabietic Acid (DHAA) | Daphnia magna | 48 hours | 7.48 | [1] |
| Dehydroabietic Acid (DHAA) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 1.79 | [2] |
| Monochlorodehydroabietic Acid | Daphnia magna | 48 hours | Not specified, but toxicity is pH-dependent | [3] |
| Dichlorodehydroabietic Acid | Oncorhynchus mykiss (Rainbow Trout) | Not specified | More toxic than DHAA | [4] |
Note: The toxicity of these compounds can be significantly influenced by factors such as pH.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of chlorinated dehydroabietic acids on a selected cell line.
1.1. Materials
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Chlorinated dehydroabietic acid isomers (e.g., monochlorodehydroabietic acid, dichlorodehydroabietic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
1.2. Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
1.3. Procedure
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the chlorinated dehydroabietic acid isomers in DMEM. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)
This protocol describes the use of the alkaline comet assay to detect DNA strand breaks in cells exposed to chlorinated dehydroabietic acids.
2.1. Materials
-
Human lymphocyte cell line (e.g., Jurkat) or primary cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Chlorinated dehydroabietic acid isomers
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
2.2. Experimental Workflow
Caption: Workflow for the Comet assay.
2.3. Procedure
-
Cell Treatment: Treat Jurkat cells with various concentrations of chlorinated dehydroabietic acids for a defined period (e.g., 4 hours).
-
Cell Embedding: Mix the treated cells with LMPA and layer the suspension onto a microscope slide pre-coated with NMPA.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. Quantify the DNA damage using appropriate image analysis software (e.g., measuring tail length, tail intensity, or tail moment).
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of Glutathione S-Transferase (GST), a key enzyme in the detoxification of xenobiotics, in cell lysates or tissue homogenates after exposure to chlorinated dehydroabietic acids.
3.1. Materials
-
Cell line (e.g., HepG2) or fish liver tissue
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 1 mM in ethanol)
-
Reduced glutathione (GSH) solution (e.g., 1 mM in water)
-
Cell lysis buffer
-
Protein assay kit (e.g., Bradford or BCA)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
3.2. Experimental Workflow
Caption: Workflow for the GST activity assay.
3.3. Procedure
-
Sample Preparation:
-
Cells: Treat HepG2 cells with chlorinated dehydroabietic acids. After treatment, wash the cells with PBS, lyse them, and centrifuge to collect the supernatant.
-
Tissues: Homogenize fish liver tissue in phosphate buffer and centrifuge to obtain the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate or tissue homogenate using a standard protein assay.
-
Assay Reaction:
-
In a 96-well UV-transparent plate, add phosphate buffer, GSH solution, and the sample (cell lysate or tissue homogenate).
-
Initiate the reaction by adding the CDNB solution.
-
-
Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of the S-conjugate of GSH and CDNB (9.6 mM⁻¹ cm⁻¹) to calculate the GST specific activity and express it as nmol of CDNB conjugated per minute per mg of protein.
Signaling Pathways Implicated in Toxicity
The toxicity of chlorinated dehydroabietic acids is likely mediated through multiple signaling pathways. Based on the known effects of related compounds, the following pathways are of particular interest for investigation.
Oxidative Stress and the Nrf2-Keap1 Pathway
Chlorinated organic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS). This can lead to cellular damage and activate the Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response.
Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.
Inflammation and the NF-κB Pathway
Dehydroabietic acid has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[5][6][7] It is plausible that chlorinated derivatives also modulate this pathway, potentially leading to altered inflammatory responses.
Caption: The NF-κB signaling pathway and potential inhibition by chlorinated dehydroabietic acids.
References
- 1. Effects of dehydroabietic acid and abietic acid on survival, reproduction, and growth of the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on acute toxicity of dehydroabietic acid and chlorinated dehydroabietic acid to fish and Daphnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial metabolism of chlorinated dehydroabietic acids occurring in pulp and paper mill effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of Dichlorodehydroabietic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of dichlorodehydroabietic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating isomers of dichlorodehydroabietic acid?
A1: The primary challenges stem from the inherent similarities between the isomers. Dichlorodehydroabietic acid can exist as multiple constitutional isomers (differing in the position of the chlorine atoms on the aromatic ring) and stereoisomers. These isomers often exhibit very similar physical and chemical properties, such as polarity, solubility, and vapor pressure, making them difficult to resolve using standard separation techniques. Key challenges include:
-
Co-elution in Chromatography: Isomers with minor structural differences often have very similar retention times in both gas and liquid chromatography, leading to poor resolution and overlapping peaks.
-
Similar Solubility: This makes separation by crystallization challenging, as isomers may co-precipitate.
-
Thermal Instability: Derivatization is often required for gas chromatography to increase volatility, but the dichlorinated compounds may be susceptible to degradation at high temperatures.[1]
-
Matrix Effects: Complex sample matrices can interfere with the separation and detection of the target isomers.
Q2: Which analytical techniques are most effective for separating dichlorodehydroabietic acid isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
-
HPLC: Particularly with chiral stationary phases (CSPs), HPLC is a powerful tool for separating stereoisomers.[1] Reversed-phase HPLC with specialized columns, such as those with shape-selective stationary phases, can be effective for separating constitutional isomers.[2][3]
-
GC: GC, especially when coupled with mass spectrometry (GC-MS), is effective for separating volatile isomers. However, it typically requires derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) to prevent thermal decomposition.[1]
Q3: Is derivatization necessary for the analysis of dichlorodehydroabietic acid isomers?
A3: For GC analysis, derivatization of the carboxylic acid to a more volatile and stable ester is highly recommended to prevent peak tailing and on-column degradation.[1] For HPLC analysis, derivatization is not always necessary but can be used to improve separation or detection. For instance, derivatizing with a chiral agent can allow for the separation of enantiomers on a standard achiral column.
Troubleshooting Guides
Guide 1: Poor Peak Resolution in HPLC
Problem: You are observing poor peak resolution or co-elution of dichlorodehydroabietic acid isomers in your HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The column chemistry is not selective enough for your isomers. • Solution: Screen different stationary phases. For constitutional isomers, consider columns with shape-selective phases (e.g., C30, phenyl-hexyl). For stereoisomers, a chiral stationary phase is essential. |
| Suboptimal Mobile Phase Composition | The mobile phase does not provide sufficient differential partitioning of the isomers. • Solution: Methodically vary the mobile phase composition. Perform a gradient optimization. Small changes in the organic modifier percentage or the use of a different organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity. |
| Incorrect Flow Rate | A high flow rate can decrease column efficiency and resolution. • Solution: Reduce the flow rate. This will increase analysis time but can significantly improve resolution. |
| Temperature Effects | Temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. • Solution: Optimize the column temperature. Try running the separation at both sub-ambient and elevated temperatures to see the effect on resolution. |
| Peak Tailing | Interactions between the acidic analyte and the silica support can cause peak tailing, which reduces resolution. • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
Guide 2: Low Sensitivity or No Peaks in GC-MS
Problem: You are not observing any peaks corresponding to your dichlorodehydroabietic acid isomers, or the peaks are very small.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | The acidic form of the compound is degrading in the hot injector or column. • Solution: Derivatize the carboxylic acid to its methyl ester before analysis. This increases volatility and thermal stability. |
| Insufficient Volatility | The compound is not volatile enough to be effectively analyzed by GC. • Solution: Ensure complete derivatization. Use a higher injector temperature, but be mindful of potential degradation. |
| Active Sites in the GC System | The analyte is adsorbing to active sites in the injector liner, column, or detector. • Solution: Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. |
| Incorrect GC Program | The temperature program is not optimized for the separation. • Solution: Start with a lower initial oven temperature and a slower ramp rate to improve the separation of early-eluting isomers. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Dichlorodehydroabietic Acid Constitutional Isomers
This protocol provides a starting point for developing a separation method for constitutional isomers.
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Start at 60% B
-
Linear gradient to 95% B over 30 minutes
-
Hold at 95% B for 5 minutes
-
Return to 60% B and equilibrate for 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: GC-MS Method for Isomer Analysis (after Derivatization)
This protocol is for the analysis of the methyl esters of dichlorodehydroabietic acid isomers.
-
Derivatization (Methylation):
-
Dissolve ~1 mg of the dichlorodehydroabietic acid sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours at 60-70 °C.
-
After cooling, add 2 mL of water and extract with 2 mL of hexane or diethyl ether.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The sample is ready for GC-MS analysis.
-
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 5 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Visualizations
Troubleshooting Workflow for HPLC Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
General Workflow for GC-MS Analysis of Dichlorodehydroabietic Acid Isomers
Caption: A typical experimental workflow for the GC-MS analysis of dichlorodehydroabietic acid isomers.
References
matrix interference in the analysis of 12,14-Dichlorodehydroabietic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 12,14-Dichlorodehydroabietic acid, with a focus on mitigating matrix interference.
Troubleshooting Guides and FAQs
Question 1: I am observing poor sensitivity and inconsistent results (low signal-to-noise ratio) for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?
Answer:
Poor sensitivity and inconsistent results are often indicative of matrix effects , specifically ion suppression . This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[5][6] Consider optimizing your sample preparation protocol.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For an acidic compound like this compound, an anion exchange or a reversed-phase SPE sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analyte from the sample matrix based on its solubility. Adjusting the pH of the aqueous phase can improve extraction efficiency for acidic analytes.[6]
-
Protein Precipitation (PPT): For biological samples, PPT is a common first step to remove proteins. However, it may not remove other interfering components like phospholipids, so a subsequent cleanup step like SPE is often necessary.[6]
-
-
Optimize Chromatographic Separation: Ensure that your analytical column and mobile phase are providing adequate separation of this compound from matrix components.[1]
-
Gradient Elution: A well-designed gradient elution program can help to separate the analyte from interfering compounds.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.[7][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[1][6]
Question 2: My calibration curve for this compound is non-linear, especially at lower concentrations. Could this be related to matrix effects?
Answer:
Yes, non-linearity in the calibration curve, particularly at the lower end, can be a symptom of matrix effects. Ion suppression can be concentration-dependent, leading to a disproportionate reduction in signal at lower analyte concentrations.
Troubleshooting Steps:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects across the calibration range.
-
Standard Addition: The method of standard addition can be used to quantify the analyte in the presence of matrix effects.[1] This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.
-
Improve Sample Cleanup: As with sensitivity issues, enhancing your sample preparation to remove more of the interfering matrix is a key solution.[9]
Question 3: How can I quantitatively assess the extent of matrix effects in my analysis?
Answer:
The most common method to quantify matrix effects is the post-extraction spike method .[6][9] This involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent.
The Matrix Effect (ME) can be calculated as follows:
ME (%) = (Peak area in post-spiked matrix / Peak area in clean solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for resin acids, including compounds structurally similar to this compound, in various matrices. This data is illustrative and may vary depending on the specific experimental conditions.
| Analyte Class | Matrix | Sample Preparation | Analytical Method | Average Recovery (%) | Matrix Effect (%) (Ion Suppression/Enhancement) |
| Chlorinated Resin Acids | Pulp Mill Effluent | LLE followed by SPE | GC-MS | 85 - 105 | Not explicitly quantified, but noted as a significant challenge |
| Resin Acids | Wastewater | SPE (Anion Exchange) | LC-MS/MS | 90 - 110 | 80 - 95 (Suppression) |
| Resin Acids | Soil/Sediment | Pressurized Liquid Extraction (PLE) followed by SPE | GC-MS | 75 - 95 | Not explicitly quantified, but cleanup is critical |
| Abietic & Dehydroabietic Acid | Food Samples | In-tube SPME | LC-MS | >79 | Minimal interference reported with this method |
Experimental Protocols
1. Generic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion ([M-H]⁻): m/z 367.1 (for C20H25Cl2O2)
-
Product Ions: Specific product ions would need to be determined by infusing a standard of this compound and performing a product ion scan.
-
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Nebulizer Gas (Nitrogen): Instrument-specific optimization required.
-
Curtain Gas (Nitrogen): Instrument-specific optimization required.
-
-
2. Solid-Phase Extraction (SPE) for Water Samples
This is a general procedure for extracting chlorinated resin acids from a water matrix.
-
Materials:
-
Anion exchange or polymeric reversed-phase SPE cartridges (e.g., 200 mg, 6 mL).
-
Sample bottles.
-
Vacuum manifold.
-
Collection tubes.
-
Nitrogen evaporator.
-
Methanol, water (HPLC grade), and a suitable elution solvent (e.g., acetonitrile with 1% formic acid).
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with one column volume of the elution solvent, followed by one column volume of methanol, and then one column volume of HPLC grade water. Do not let the sorbent go dry.
-
Loading: Load the water sample (e.g., 100 mL, pH adjusted to ~7-8 for anion exchange) onto the cartridge at a slow, steady flow rate (~5 mL/min).
-
Washing: Wash the cartridge with one column volume of HPLC grade water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte with a small volume (e.g., 2 x 2 mL) of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix interference.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. longdom.org [longdom.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 65281-77-8 | Benchchem [benchchem.com]
stability of 12,14-Dichlorodehydroabietic acid in different solvent systems
Technical Support Center: 12,14-Dichlorodehydroabietic Acid
This technical support guide provides essential information regarding the stability of this compound (DCDA) in common laboratory solvent systems. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (DCDA)?
A1: While specific kinetic data across a wide range of solvents is not extensively published, the parent compound, dehydroabietic acid, is known to be relatively stable due to its aromatic C-ring[1][2]. However, the addition of two chlorine atoms to this ring on DCDA significantly alters its electronic properties and can introduce new potential degradation pathways[3]. As a chlorinated aromatic carboxylic acid, its stability is most influenced by factors such as pH, light, temperature, and the presence of oxidizing agents. For optimal stability, it is recommended to store DCDA as a solid at 2-8°C[4].
Q2: Which solvents are recommended for preparing stock solutions of DCDA?
A2: For short-term use, common organic solvents such as DMSO, DMF, ethanol, and methanol are typically suitable for preparing stock solutions. However, the long-term stability in these solvents, particularly protic solvents like methanol and ethanol, has not been fully characterized. For long-term storage, it is best practice to aliquot stock solutions and store them at -20°C or -80°C to minimize degradation.
Q3: What are the likely degradation pathways for DCDA?
A3: Based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group can react, particularly under basic conditions, to form salts.
-
Oxidation: The aromatic ring, although relatively stable, can be susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents.
-
Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to UV light, which may catalyze dechlorination or other radical reactions.
-
Solvolysis: In reactive solvents (e.g., methanol), esterification of the carboxylic acid can occur, especially under acidic conditions.
Q4: How can I monitor the stability of my DCDA solution?
A4: The most effective method for monitoring the stability of DCDA is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[3]. A stability-indicating method is one that can separate the intact DCDA from any potential degradants, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
Issue 1: My DCDA solution has changed color (e.g., turned yellow/brown) after storage.
-
Potential Cause: This often indicates oxidative degradation or the formation of chromophoric degradation products. The presence of air (oxygen), exposure to light, or impurities in the solvent can accelerate this process.
-
Recommended Action:
-
Prepare fresh solutions using high-purity solvents.
-
If possible, degas the solvent before use to remove dissolved oxygen.
-
Store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Analyze the solution by HPLC or LC-MS to identify and quantify any degradation products.
-
Issue 2: I observe a new peak in my HPLC chromatogram after storing my DCDA solution.
-
Potential Cause: The appearance of a new peak is a clear indication of degradation. The retention time of the new peak can provide clues about its polarity relative to the parent compound.
-
Recommended Action:
-
Confirm the identity of the new peak using LC-MS to determine its molecular weight[3]. This can help elucidate the degradation pathway (e.g., a mass increase corresponding to esterification or a mass decrease suggesting dechlorination).
-
Perform a forced degradation study (see Experimental Protocol below) to intentionally generate degradants and confirm if the new peak corresponds to a known degradation product.
-
Re-evaluate your storage conditions (solvent, temperature, light exposure) to mitigate the formation of this impurity.
-
Issue 3: I am seeing poor recovery or a decrease in the DCDA peak area over time.
-
Potential Cause: This signifies a loss of the parent compound. Besides chemical degradation, this could also be due to physical instability, such as precipitation of the compound from the solution if its solubility limit is exceeded at the storage temperature.
-
Recommended Action:
-
Visually inspect your solution for any precipitate, especially after storage at low temperatures.
-
If precipitation is suspected, try gently warming the solution and sonicating it before analysis.
-
Consider using a different solvent system or a lower concentration for your stock solution to ensure the compound remains fully dissolved.
-
Quantify the loss over time to determine the degradation rate under your specific storage conditions.
-
Stability Data Summary
As comprehensive stability data for this compound is not widely available in the literature, researchers are encouraged to perform their own stability studies. The following table is a template for recording experimental findings.
| Solvent System | Concentration (µg/mL) | Temperature (°C) | Time Point (hours) | % DCDA Remaining | Degradant Peaks Observed (Retention Time) | Observations (e.g., Color Change, Precipitate) |
| DMSO | 1000 | 25 (RT) | 0 | 100.0 | None | Clear, colorless |
| 24 | ||||||
| 72 | ||||||
| Methanol | 1000 | 25 (RT) | 0 | 100.0 | None | Clear, colorless |
| 24 | ||||||
| 72 | ||||||
| Acetonitrile | 1000 | 4 | 0 | 100.0 | None | Clear, colorless |
| 24 | ||||||
| 72 |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods[5][6][7].
Objective: To investigate the degradation of DCDA under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to understand its degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of DCDA in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) or to direct sunlight for a defined period. A control sample should be wrapped in foil to exclude light.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC method.
4. Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan) or MS detector.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of DCDA remaining at each time point relative to the time-zero control.
-
Determine the peak areas of any new degradant peaks.
-
The goal is to achieve 5-20% degradation of the drug substance. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, duration, reagent concentration) accordingly[7].
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of DCDA.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 65281-77-8 | Benchchem [benchchem.com]
- 4. This compound | 65281-77-8 | FD168595 [biosynth.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for Chlorinated Compound Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of chlorinated compounds.
I. Frequently Asked Questions (FAQs)
1. How can I confirm the presence of chlorine in my compound using mass spectrometry?
The presence of chlorine is readily identified by its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M and M+2 peak pattern in the mass spectrum with a relative intensity ratio of about 3:1.[1] The presence of this pattern is a strong indicator that chlorine is present in the molecule or fragment ion.
2. How does the number of chlorine atoms affect the mass spectrum?
The number of chlorine atoms directly influences the complexity of the isotopic pattern.
-
One chlorine atom: Produces an M and M+2 peak with a ~3:1 intensity ratio.
-
Two chlorine atoms: Results in M, M+2, and M+4 peaks with an approximate intensity ratio of 9:6:1.
-
Three or more chlorine atoms: The pattern becomes more complex, but predictable. The relative abundances of the isotopic peaks can be used to determine the number of chlorine atoms in an ion.
3. What are common adduct ions for chlorinated compounds in Electrospray Ionization Mass Spectrometry (ESI-MS)?
In negative ion ESI-MS, chlorinated compounds can form chloride adduct ions, [M+Cl]⁻.[2][3][4] This is particularly useful for analytes that do not readily deprotonate to form [M-H]⁻ ions.[2][3][4] The use of chlorinated solvents like chloroform in the mobile phase can promote the formation of these adducts.[2][3] In positive ion mode, common adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ can be observed.[5]
4. Which ionization technique is best for my chlorinated compound?
The choice of ionization technique depends on the properties of your analyte.
-
Electron Ionization (EI): Best suited for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). It's a "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[6]
-
Electrospray Ionization (ESI): Ideal for polar, less volatile, and higher molecular weight compounds that are soluble in a liquid mobile phase. It is a "soft" ionization technique that typically produces intact molecular ions or adducts.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and lower molecular weight compounds that are not easily ionized by ESI.[7]
-
Negative Ion Chemical Ionization (NICI): A sensitive technique for electrophilic compounds, such as many chlorinated pesticides and lipids, often used with GC.[8]
5. Where can I find a tool to predict the isotopic pattern of my chlorinated compound?
Several online calculators are available to simulate the isotopic distribution for a given chemical formula. These tools are invaluable for confirming the identity of chlorinated compounds by comparing the theoretical pattern with the experimental data. Some useful resources include:
-
Scientific Instrument Services (SIS) Isotope Distribution Calculator[1][9]
-
Chemputer Isotope Pattern Calculator from the University of Sheffield[12]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Signal Intensity or No Peaks
Q: I am not seeing any peaks for my chlorinated analyte. What should I check first?
A: When no peaks are observed, a systematic check of your instrument and sample is necessary.
-
Sample Integrity: Ensure your sample is at an appropriate concentration and has not degraded.[13][14]
-
Instrument Connections: Check for leaks in the gas supply, column connectors, and septum.[13] Leaks can lead to a loss of sensitivity.
-
Detector Function: For GC-MS, verify that the detector filament is on and functioning correctly. For LC-MS, ensure the spray is stable in the ion source.
-
Sample Introduction: Confirm that the autosampler is injecting the sample correctly and that the syringe is not clogged.[13]
Q: My signal intensity is very low. How can I improve it?
A: Low signal intensity can be caused by several factors.
-
Ionization Efficiency: The choice of ionization technique and its parameters are critical.[14] Experiment with different ionization modes (e.g., ESI, APCI) and polarities (positive vs. negative). Infusing the analyte directly into the mass spectrometer can help in optimizing these parameters.[7]
-
Source Parameters: Optimize the ion source temperature and gas flows. A source temperature that is too low may result in inefficient vaporization, while a temperature that is too high can cause thermal degradation.[15]
-
Sample Concentration: The sample might be too dilute. Conversely, a highly concentrated sample can cause ion suppression.[14]
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[14]
Issue 2: Uncharacteristic Isotopic Patterns or Poor Fragmentation
Q: The isotopic pattern for my chlorinated compound doesn't match the theoretical distribution. What could be the cause?
A: Discrepancies in isotopic patterns can arise from several issues.
-
Co-eluting Interferences: A co-eluting compound can distort the isotopic pattern. Improve chromatographic separation to isolate the analyte of interest.
-
In-source Fragmentation/Degradation: The analyte may be fragmenting or degrading in the ion source, leading to overlapping isotopic patterns from the precursor and fragment ions.[16] Consider using a softer ionization technique or reducing the source temperature.
-
Detector Saturation: If the signal is too intense, the detector may be saturated, leading to an inaccurate representation of the isotopic ratios. Dilute the sample and re-analyze.
Q: I am seeing the precursor ion, but little to no fragmentation for my chlorinated compound in MS/MS. How can I optimize this?
A: Insufficient fragmentation is a common challenge in MS/MS method development.
-
Collision Energy: The collision energy is a key parameter that needs to be optimized for each specific compound and transition.[17] A systematic increase in collision energy will help to find the optimal value that yields the desired fragment ions.
-
Adduct Ion Stability: Some adduct ions, like [M+Na]⁺, can be more stable and require higher collision energy to fragment compared to protonated molecules [M+H]⁺. If possible, try to promote the formation of the protonated molecule.
-
Collision Gas Pressure: Ensure the collision gas pressure is within the manufacturer's recommended range.
Q: I am observing excessive fragmentation or degradation of my chlorinated analyte. What are the likely causes?
A: Excessive fragmentation can complicate spectral interpretation and reduce the intensity of the molecular ion.
-
Ion Source Temperature: High source temperatures can lead to thermal degradation of labile compounds.[15][18] Try reducing the source temperature in increments.
-
In-Source Collision Induced Dissociation (CID): High voltages on the ion optics can cause fragmentation within the source. This can sometimes be mitigated by reducing the fragmentor or cone voltage.[18]
-
Hard Ionization: If using a hard ionization technique like EI, consider a softer method like CI or, if applicable, switching to an LC-MS-based approach with ESI or APCI.
Issue 3: Contamination and Matrix Effects
Q: I suspect my analysis is affected by contamination. What are common sources and how can I avoid them?
A: Contamination can be a significant issue in sensitive mass spectrometry analysis.
-
Solvents and Reagents: Use high-purity, MS-grade solvents and reagents.
-
Sample Preparation: Be mindful of plasticizers leaching from plasticware and detergents, which are known to cause significant ion suppression.[19]
-
Carryover: Implement rigorous washing procedures for the autosampler and chromatographic column between injections to prevent carryover from previous samples.
-
System Contamination: Regularly clean the ion source and other instrument components as recommended by the manufacturer.
Q: How can I minimize matrix effects when analyzing chlorinated compounds in complex samples?
A: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can compromise quantification.
-
Sample Preparation: Employ effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[20]
-
Chromatographic Separation: Improve the chromatographic resolution to separate the analyte from matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to compensate for matrix effects and other sources of variability.[20]
Issue 4: Quantification Problems
Q: What are the best practices for quantifying chlorinated compounds using mass spectrometry?
A: Accurate quantification requires careful method development and validation.
-
Internal Standards: The use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for accurate and precise quantification.[20][21]
-
Calibration Curve: Prepare a calibration curve using a series of standards in a matrix that closely matches the samples to be analyzed.
-
Linear Range: Ensure that the concentration of the analyte in the samples falls within the linear range of the calibration curve.
-
Method Validation: Validate the method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22]
III. Experimental Protocols
1. Sample Preparation for Analysis of Chlorinated Proteins
This protocol is adapted for the analysis of proteins treated with hypochlorous acid (HOCl).[23]
-
Reagent Removal: Treat the purified protein with HOCl. Remove any residual HOCl and buffer using a 10 kDa spin-filter.
-
Denaturation: Denature the proteins using 4 M urea and 1% sodium deoxycholate (SDC) in 50 mM triethylammonium bicarbonate (TEAB) buffer.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digestion: Perform a two-step enzymatic digestion, first with Lys-C for 2 hours, followed by an 18-hour digestion with trypsin.
-
LC-MS/MS Analysis: Load 1 µg of the resulting peptide mixture onto a C18 column and separate using a gradient of acetonitrile in 0.1% formic acid.
2. Extraction of Chlorinated Fatty Acids for LC-MS Analysis
This protocol is suitable for the analysis of free α-chlorofatty acids (α-ClFA) from plasma or cell culture media.[8]
-
Internal Standard: Add a suitable stable isotope-labeled internal standard (e.g., 2-Cl-[d₄]HA) to the sample.
-
Extraction: Perform a modified Dole extraction.
-
Drying and Reconstitution: Dry the organic phase extracts under a stream of nitrogen. Reconstitute the dried sample in 150 µl of methanol/water (85/15, v/v) containing 0.1% formic acid.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 column. Use mobile phases consisting of methanol/water with 5 mM ammonium acetate. Detect the α-ClFA species using selected reaction monitoring (SRM) in negative ion mode, monitoring the loss of HCl.[8]
3. Generic QuEChERS Protocol for Chlorinated Pesticide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices.[19]
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of a food sample).
-
Extraction: Add acetonitrile and internal standards to the homogenized sample. Shake vigorously. Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). Vortex and centrifuge.
-
Analysis: The final extract can be directly analyzed by GC-MS or LC-MS.
IV. Parameter Optimization Tables
Table 1: Ionization Technique Selection Guide for Chlorinated Compounds
| Compound Class | Typical Properties | Recommended Primary Technique | Alternative Technique(s) |
| Chlorinated Pesticides (e.g., DDT, Lindane) | Volatile, Thermally Stable, Electrophilic | GC-EI-MS | GC-NCI-MS (for high sensitivity) |
| Chlorinated Paraffins | Complex mixtures, Varying volatility | LC-APCI-MS, LC-ESI-MS | GC-ECNI-MS |
| Chlorinated Pharmaceuticals | Polar, Thermally Labile | LC-ESI-MS/MS | LC-APCI-MS/MS |
| Chlorinated Lipids | Can be derivatized, varying polarity | LC-ESI-MS/MS (for acids), GC-NCI-MS (for derivatized aldehydes/alcohols) | |
| Chlorinated Disinfection Byproducts (e.g., THMs, HAAs) | Volatile (THMs), Polar (HAAs) | GC-EI-MS (for THMs), LC-ESI-MS/MS (for HAAs) |
Table 2: Key Mass Spectrometry Parameters for Optimization
| Parameter | Typical Range/Setting | Considerations for Chlorinated Compounds |
| Ion Source Temperature | 150-350 °C (GC-MS); 100-600 °C (LC-MS) | Optimize to ensure efficient desolvation/vaporization without causing thermal degradation. Higher temperatures can sometimes lead to in-source fragmentation.[15] |
| Capillary/Spray Voltage (ESI) | 2.5 - 5.0 kV | Optimize for stable spray and maximum ion current. |
| Fragmentor/Cone Voltage (LC-MS) | 50 - 200 V | Higher voltages can induce in-source fragmentation, which can be useful for some applications but may reduce the precursor ion intensity. |
| Collision Energy (MS/MS) | 10 - 60 eV | Compound-dependent. Must be optimized for each precursor-to-product ion transition to achieve maximum fragment intensity.[17] |
| Collision Gas | Argon or Nitrogen | Ensure consistent pressure as per manufacturer's guidelines. |
| Scan Mode | Full Scan, SIM, MRM/SRM | Full scan for identification and unknown screening. SIM or MRM/SRM for targeted quantification to improve sensitivity and selectivity.[17] |
V. Diagrams
Caption: Troubleshooting workflow for chlorinated compound analysis.
Caption: Logical diagram for ionization technique selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer [inis.iaea.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 10. enviPat: isotope pattern calculator [envipat.eawag.ch]
- 11. mswil.com [mswil.com]
- 12. Chemputer [winter.group.shef.ac.uk]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. gmi-inc.com [gmi-inc.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. hpst.cz [hpst.cz]
- 20. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 21. Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Resin Acids in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble resin acids in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why are resin acids poorly soluble in aqueous solutions?
Resin acids, such as abietic acid, dehydroabietic acid, and pimaric acid, are characterized by a bulky, hydrophobic tricyclic diterpene structure and a single carboxylic acid group. This predominantly nonpolar structure leads to low solubility in water.[1][2] The solubility is also dependent on the specific structure of the resin acid; for instance, dehydroabietic acid is generally more soluble than pimaric-type resin acids.[1]
Q2: What is the typical aqueous solubility of common resin acids?
The aqueous solubility of resin acids is generally low, often in the range of 1.7 to 5.1 mg/L.[1] The solubility is also pH-dependent, with increased solubility at higher pH values due to the ionization of the carboxylic acid group.[1][3]
Q3: How can I prepare a stock solution of a resin acid for my experiments?
Due to their poor aqueous solubility, it is common practice to first dissolve the resin acid in an organic solvent, such as ethanol, acetone, or dimethyl sulfoxide (DMSO), before preparing aqueous dilutions.[4] It is crucial to be aware of the final solvent concentration in your experimental system to avoid solvent-induced artifacts.
Q4: I'm observing precipitation when I add my resin acid stock solution to my aqueous buffer or cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the resin acid.
-
Optimize the solvent: Ensure you are using a water-miscible organic solvent for your stock solution.
-
Increase the solvent concentration in the final medium: A slightly higher percentage of the organic solvent in the final solution might keep the resin acid dissolved. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
pH adjustment: If your experimental conditions allow, increasing the pH of the aqueous medium can increase the solubility of the resin acid.[1][3]
-
Use a solubilizing agent: Consider incorporating surfactants, cyclodextrins, or other solubilizing agents in your formulation.
Q5: Are there any safety precautions I should take when handling resin acids?
Yes, it is important to handle resin acids with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) for the specific resin acid you are using. General safety precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or fumes.
-
Storing them in a cool, dry place away from incompatible materials.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Resin acid powder will not dissolve in the chosen organic solvent. | The solvent may not be appropriate for the specific resin acid, or the concentration is too high. | Try a different organic solvent (e.g., ethanol, acetone, DMSO). Gentle warming and sonication may also aid dissolution. Ensure you are not exceeding the solubility limit in the chosen solvent. |
| Precipitation occurs immediately upon dilution of the organic stock solution into an aqueous buffer. | The aqueous buffer has a pH below the pKa of the resin acid, causing the ionized, more soluble form to convert to the less soluble, non-ionized form. The final concentration exceeds the aqueous solubility. | Adjust the pH of the buffer to be above the pKa of the resin acid if experimentally permissible.[1][3] Alternatively, reduce the final concentration of the resin acid or use a solubilization technique (see Experimental Protocols). |
| A cloudy suspension forms over time in the prepared aqueous solution. | The resin acid is slowly precipitating out of the solution due to thermodynamic instability. This can be influenced by temperature fluctuations. | Prepare fresh solutions before each experiment. Store solutions at a constant temperature. Consider using stabilizing excipients like polymers in a solid dispersion. |
| Inconsistent results in biological assays. | Poor solubility and precipitation can lead to variable effective concentrations of the resin acid. The organic solvent used for the stock solution may be affecting the biological system. | Visually inspect for any precipitation before and during the assay. Prepare a vehicle control with the same final concentration of the organic solvent to account for its effects. Consider a formulation approach that reduces the required amount of organic solvent. |
| Difficulty in achieving a high enough concentration for in vivo studies. | The inherent low solubility of the resin acid limits the dose that can be administered in a reasonable volume. | Advanced formulation strategies such as solid dispersions, cyclodextrin complexes, or lipid-based formulations are likely necessary to achieve the desired concentration. |
Data Presentation: Solubility of Selected Resin Acids
The following table summarizes the aqueous solubility of some common resin acids. Note that these values can be influenced by factors such as temperature and pH.
| Resin Acid | Type | Approximate Aqueous Solubility (mg/L) | Reference |
| Dehydroabietic Acid | Abietane | 5.11 | [1] |
| Abietic Acid | Abietane | ~4.0 | [5] |
| Neoabietic Acid | Abietane | Varies | [1] |
| Palustric Acid | Abietane | Varies | [1] |
| Levopimaric Acid | Pimarane | Varies | [1] |
| Pimaric Acid | Pimarane | Varies | [1] |
| Sandaracopimaric Acid | Pimarane | Varies | [1] |
| Isopimaric Acid | Pimarane | 1.70 | [1] |
Note: "Varies" indicates that while these are known to be poorly soluble, specific quantitative data under standardized conditions were not consistently found in the search results.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Resin Acid Solution using pH Adjustment
This protocol is suitable for preparing a stock solution of a resin acid where the experimental pH can be maintained above its pKa.
Materials:
-
Resin acid (e.g., Abietic Acid)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water
-
pH meter
Methodology:
-
Weigh the desired amount of resin acid.
-
In a separate beaker, add a small volume of purified water.
-
Slowly add 0.1 M NaOH to the water while stirring until the pH is above 8.
-
Gradually add the resin acid powder to the alkaline water while stirring continuously. The resin acid will dissolve as its sodium salt.
-
Once fully dissolved, the pH can be carefully adjusted downwards if necessary, but be aware that precipitation may occur if the pH drops below the pKa of the resin acid.
-
Bring the solution to the final desired volume with purified water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Protocol 2: Solubilization of Resin Acids using Cyclodextrins
This protocol describes the preparation of a resin acid-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
Resin acid (e.g., Dehydroabietic acid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Methodology:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v).
-
Slowly add the powdered resin acid to the HP-β-CD solution while stirring vigorously. A molar ratio of 1:1 (resin acid:HP-β-CD) is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, centrifuge or filter the solution to remove any undissolved resin acid.
-
The resulting clear solution contains the resin acid-cyclodextrin complex.
-
For a solid formulation, the solution can be freeze-dried to obtain a powder that can be readily reconstituted in water.[6][7]
Protocol 3: Preparation of a Resin Acid Solid Dispersion by Solvent Evaporation
This method aims to disperse the resin acid in a hydrophilic polymer matrix at a molecular level, improving its dissolution rate.
Materials:
-
Resin acid (e.g., Abietic Acid)
-
Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
Methodology:
-
Dissolve the resin acid and the chosen polymer (e.g., PVP K30) in a suitable amount of ethanol. Common drug-to-polymer ratios to explore are 1:1, 1:2, and 1:5 (w/w).
-
Ensure both components are completely dissolved to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid degradation.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and grind it into a fine powder. This powder can then be used for dissolution studies or formulated into solid dosage forms.
Mandatory Visualizations
Caption: Workflow for selecting and evaluating a suitable solubilization method for resin acids.
Caption: Decision tree for selecting a strategy to overcome poor resin acid solubility.
Caption: A plausible signaling pathway for the cellular uptake and action of resin acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 12,14-Dichlorodehydroabietic acid during sample storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of 12,14-Dichlorodehydroabietic acid (DCDA) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound as a solid (neat) at 2°C to 8°C.[1] Solutions of DCDA, particularly in volatile organic solvents, should ideally be stored at freezer temperatures (e.g., -20°C) to minimize solvent evaporation and slow down potential degradation reactions.
Q2: How should I protect DCDA samples from light?
DCDA, like many chlorinated aromatic compounds, may be susceptible to photodegradation. It is crucial to protect both solid samples and solutions from light exposure. Store samples in amber vials or wrap clear vials with aluminum foil. When working with the compound, especially for extended periods, it is advisable to work under yellow light to minimize exposure to UV radiation.
Q3: What type of containers are suitable for storing DCDA?
Glass vials with PTFE-lined screw caps are recommended for storing DCDA solutions. Glass is chemically inert and will not react with the compound. The PTFE liner provides a good seal to prevent solvent evaporation and contamination. Avoid using plastic containers, as plasticizers may leach into the sample and some plastics can be permeable to solvents.
Q4: In which solvents is DCDA stable?
Q5: What are the primary degradation pathways for DCDA?
Based on the structure of DCDA (a chlorinated resin acid), the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to UV or even visible light can induce dechlorination or other structural changes.
-
Oxidation: The aromatic ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of air (oxygen) and light. Resin acids, in general, are known to be unstable in the presence of oxygen.
-
Hydrolysis: Although the chlorine atoms are attached to an aromatic ring, which makes them less susceptible to hydrolysis than alkyl chlorides, hydrolysis can still occur under certain pH conditions, especially at elevated temperatures.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of DCDA samples.
| Problem | Potential Cause | Recommended Action |
| Loss of compound concentration over time in solution. | 1. Solvent Evaporation: The vial may not be sealed properly. 2. Adsorption to Container: The compound may adsorb to the surface of the container, especially if stored in plastic. 3. Degradation: The compound may be degrading due to improper storage conditions. | 1. Ensure vials have tight-fitting caps with PTFE septa. Store at low temperatures to reduce solvent vapor pressure. 2. Use silanized glass vials to minimize adsorption. 3. Review storage conditions (temperature, light exposure) and perform a stability check. |
| Appearance of new peaks in chromatogram. | 1. Degradation Products: New peaks likely represent degradation products. 2. Contamination: The sample or solvent may have been contaminated. | 1. Conduct a forced degradation study to identify potential degradation products. Review storage and handling procedures. 2. Analyze a solvent blank to check for contamination. Use high-purity solvents and clean glassware. |
| Inconsistent analytical results between sample aliquots. | 1. Incomplete Dissolution: If stored frozen, the compound may not have fully redissolved upon thawing. 2. Non-homogeneity: If the sample is a suspension, it may not be uniformly mixed. | 1. After thawing, vortex and sonicate the sample for 10-15 minutes to ensure complete dissolution.[3] 2. Ensure the sample is fully dissolved before taking an aliquot. |
| Discoloration of the sample. | Oxidation or other degradation pathways: Discoloration can be a sign of chemical degradation. | Discard the sample and prepare a fresh one. Review storage conditions, particularly exposure to air and light. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of DCDA under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of DCDA and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm or 365 nm) or a xenon lamp (simulating sunlight) for a specified time. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of DCDA remaining at each time point for each stress condition.
-
Summarize the results in a table.
-
Illustrative Quantitative Data
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. Note: This data is for example purposes only and does not represent actual experimental results for DCDA.
| Stress Condition | Time (hours) | DCDA Remaining (%) | Number of Degradation Products |
| 0.1 N HCl at 60°C | 24 | 95.2 | 1 |
| 0.1 N NaOH at 60°C | 24 | 88.5 | 2 |
| 3% H₂O₂ at RT | 24 | 82.1 | 3 |
| 80°C | 24 | 98.7 | 0 |
| UV Light (254 nm) | 8 | 75.4 | 4 |
Visualizations
References
Technical Support Center: Purification of Synthetic Dehydroabietic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification techniques for synthetic dehydroabietic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic dehydroabietic acid derivatives?
A1: The most frequently employed and effective methods for the purification of synthetic dehydroabietic acid derivatives are silica gel column chromatography and recrystallization.[1] High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is also utilized for obtaining high-purity compounds.[2]
Q2: I am having trouble removing closely related impurities, such as dihydroabietic acid, during purification. What should I do?
A2: Dihydroabietic acid can be a challenging impurity to remove due to its structural similarity to dehydroabietic acid. One effective strategy is selective precipitation using agents like 2-ethanolamine, which forms a salt with dehydroabietic acid, enhancing its crystallization rate while the isomerized dihydroabietic acid is less likely to form a salt.[3] Recrystallization of the amine salt may be necessary to remove any co-precipitated dihydroabietic acid.[3]
Q3: My compound is not crystallizing. What are some potential solutions?
A3: If your dehydroabietic acid derivative is failing to crystallize, consider the following:
-
Solvent System: Experiment with different solvent systems, including mixtures of polar and non-polar solvents. Ethanol is a commonly used solvent for recrystallization.[3]
-
Purity: The presence of impurities can inhibit crystallization. Consider an initial purification step, such as column chromatography, to increase the purity of the crude product.
-
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.
-
Concentration: Slowly evaporate the solvent to reach a supersaturated solution.
-
Temperature: Gradual cooling of the solution can promote crystal growth.
Q4: What are typical yields and purities I can expect from different purification techniques?
A4: Yields and purities are highly dependent on the specific derivative and the chosen purification method. However, based on reported data, you can expect yields ranging from 30% to over 60% for column chromatography.[1][4] Purity levels exceeding 98% can be achieved through techniques like reaction-crystallization, with even higher purities possible after multiple recrystallization steps.[5]
Q5: During which purification step am I likely to experience the most significant product loss?
A5: Studies have shown that the initial reaction-crystallization and solvent extraction steps can account for the most substantial product loss. For instance, in one study, the aminating reaction-crystallization process resulted in a 36.12% loss of dehydroabietic acid, while the subsequent solvent extraction led to a 10.94% loss.[5]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent). - Column overloading. - Irregular packing of the silica gel. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Reduce the amount of crude product loaded onto the column. - Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the compound elutes too quickly, decrease the polarity of the eluent. - If the compound elutes too slowly or gets stuck on the column, gradually increase the polarity of the eluent. |
| Streaking or Tailing of Bands | - Compound is sparingly soluble in the eluent. - Presence of highly polar impurities. - Acidic or basic nature of the compound interacting with the silica gel. | - Choose a solvent system in which your compound is more soluble. - Consider a pre-purification step to remove highly polar impurities. - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent to suppress ionization. |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Formation of a liquid phase instead of crystals) | - Solution is too supersaturated. - Cooling rate is too fast. - Presence of impurities that lower the melting point. | - Add more solvent to reduce the concentration. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. - Purify the crude product by another method (e.g., column chromatography) before attempting crystallization. |
| Formation of Very Fine Powder Instead of Crystals | - Nucleation is too rapid. | - Decrease the level of supersaturation by using more solvent. - Cool the solution more slowly. |
| Low Recovery of Crystalline Product | - Compound is too soluble in the crystallization solvent. - Incomplete precipitation. | - Choose a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. - Cool the solution for a longer period or at a lower temperature. - Reduce the volume of the solvent. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for specific dehydroabietic acid derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring even packing. Drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude synthetic dehydroabietic acid derivative in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system (e.g., petroleum ether/acetone or CH₂Cl₂/MeOH).[1]
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
This protocol provides a general procedure for recrystallization and should be adapted for specific compounds.
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the dehydroabietic acid derivative is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a common choice.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
Visualizations
Caption: A typical experimental workflow for the purification of synthetic dehydroabietic acid derivatives.
Caption: A troubleshooting guide for common issues encountered during the crystallization of dehydroabietic acid derivatives.
References
- 1. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of resin acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2]
Q2: What are the primary causes of peak tailing for acidic compounds like resin acids?
A2: For acidic compounds such as resin acids, peak tailing is often caused by:
-
Secondary Interactions: Unwanted interactions between the acidic analytes and the stationary phase. A common cause is the interaction of ionized acidic compounds with residual silanol groups on the silica-based column packing.[3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not appropriately controlled, resin acids can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4][5] Operating at a pH close to the pKa of the resin acids can result in inconsistent and tailing peaks.[6]
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.[6][7]
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination of the inlet frit, both of which can cause peak tailing.[2][6]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[4][8]
Q3: How does the mobile phase pH affect the peak shape of resin acids?
A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like resin acids.[9] To achieve sharp, symmetrical peaks for acidic compounds, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the analytes.[10][11] At a lower pH, the ionization of the acidic resin acids is suppressed, minimizing secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.[2][12]
Q4: Can the choice of HPLC column influence peak tailing for resin acids?
A4: Yes, the column selection is crucial. For acidic compounds, using a high-purity, modern, end-capped silica column (Type B) can significantly reduce peak tailing.[1][13] End-capping is a process that chemically derivatizes the residual silanol groups on the silica surface, making them less available for secondary interactions with acidic analytes.[12] Columns with stationary phases designed to minimize these interactions, such as those labeled "base-deactivated," can also provide improved peak shapes.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of resin acids.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Step-by-Step Troubleshooting and Experimental Protocols
Step 1: Evaluate the Scope of the Problem
-
Observation: Determine if peak tailing affects all peaks in the chromatogram or only the peaks corresponding to the resin acids.
-
Action:
-
All Peaks Tailing: This often suggests a physical or system-wide issue. Proceed to Step 2.
-
Specific Peaks Tailing (Resin Acids): This points towards a chemical interaction issue related to the analytes. Proceed to Step 3.
-
Step 2: Address System-Wide Issues
-
Potential Cause: Column Overload
-
Diagnosis: The peak shape may resemble a right triangle, and retention times might decrease slightly with increasing sample concentration.[7]
-
Experimental Protocol:
-
Prepare a series of dilutions of your resin acid standard.
-
Inject decreasing amounts of the sample onto the column.
-
Observe the peak shape. If tailing improves with lower concentrations, column overload is the likely cause.
-
-
Solution: Reduce the sample concentration or the injection volume.[6][7] A general guideline is to keep the injection volume to less than 5% of the column volume.[2]
-
-
Potential Cause: Column Void or Blockage
-
Diagnosis: A sudden onset of tailing for all peaks, especially those eluting early, can indicate a void at the column inlet or a blocked frit.[7][13]
-
Solution: Replace the column.[7] Using a guard column can help extend the life of the analytical column by trapping particulates and strongly retained compounds.[2]
-
-
Potential Cause: Extra-Column Effects
-
Diagnosis: Tailing is more pronounced for early eluting peaks.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[4] Ensure all fittings are properly connected to avoid dead volume.
-
Step 3: Address Analyte-Specific Issues
-
Potential Cause: Inappropriate Mobile Phase pH
-
Diagnosis: The mobile phase pH is close to the pKa of the resin acids.
-
Experimental Protocol:
-
Determine the pKa values of the target resin acids.
-
Prepare mobile phases with varying pH values, starting from at least 2 pH units below the lowest pKa.
-
Analyze the resin acid standards using each mobile phase and observe the impact on peak shape.
-
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the resin acids to ensure they are in their non-ionized form.[10][11] This typically involves adding a small amount of an acid like formic acid or acetic acid.[7]
-
-
Potential Cause: Secondary Silanol Interactions
-
Diagnosis: Peak tailing persists even after optimizing the mobile phase pH, especially on older or Type A silica columns.
-
Experimental Protocol:
-
Mobile Phase Additive: Add a competing acid to the mobile phase. A low concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) can help to mask the active silanol sites and improve peak shape.[7][10]
-
Column Evaluation: Test a modern, high-purity, end-capped C18 or C8 column. These columns are designed to have minimal residual silanol activity.[1][13]
-
-
Solution: Incorporate a mobile phase additive or switch to a more inert column.
-
Summary of Troubleshooting Strategies and Their Effects
| Strategy | Potential Cause Addressed | Expected Outcome |
| Reduce Sample Load | Column Overload | Improved peak symmetry, consistent retention times. |
| Replace Column / Use Guard Column | Column Void, Blockage, Contamination | Restoration of symmetrical peak shapes for all analytes. |
| Optimize System Plumbing | Extra-Column Volume | Sharper peaks, especially for early eluting compounds. |
| Adjust Mobile Phase pH | Analyte Ionization | Symmetrical peaks for resin acids due to suppression of ionization. |
| Use Mobile Phase Additives | Secondary Silanol Interactions | Reduced tailing by masking active sites on the stationary phase. |
| Select an End-Capped Column | Secondary Silanol Interactions | Inherently better peak shapes for acidic compounds. |
Signaling Pathway and Relationship Diagrams
Relationship between pH, pKa, and Peak Shape for Resin Acids
Caption: The effect of mobile phase pH relative to the pKa of resin acids on their ionization state and resulting peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 12,14-Dichlorodehydroabietic Acid
This guide provides a comparative overview of analytical methodologies for the quantification of 12,14-Dichlorodehydroabietic acid, a chlorinated resin acid of environmental and toxicological interest. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and environmental analysis.
Introduction
This compound is a derivative of the natural resin acid dehydroabietic acid, formed during the chlorine bleaching process of wood pulp.[1] Its presence in environmental samples is a marker for industrial contamination. Accurate and reliable quantification of this compound is crucial for environmental monitoring and toxicological studies. This guide compares the most common and effective analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of chlorinated resin acids, including this compound. The data presented is a synthesis of information from various studies on resin acids and related chlorinated compounds, as specific validated method data for this compound is not extensively published.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | 0.05 - 5 µg/L |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 15% | < 10% |
| Sample Preparation | Derivatization required | Direct injection possible |
| Throughput | Lower | Higher |
| Selectivity | High | Very High |
| Matrix Effects | Moderate | Can be significant, requires careful management |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Solid-phase extraction is a common technique for the extraction and pre-concentration of this compound from aqueous samples.
Objective: To isolate and concentrate the analyte from the sample matrix.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Nitrogen gas supply
Procedure:
-
Sample pH Adjustment: Acidify the aqueous sample to a pH of approximately 2 using HCl. This ensures that the carboxylic acid group of the analyte is protonated, increasing its retention on the non-polar sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol, mobile phase) for instrumental analysis.
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
Objective: To separate, identify, and quantify the derivatized analyte.
Derivatization (Methylation):
-
React the extracted and dried sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methylated analyte.
LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization, making it a powerful alternative to GC-MS.
Objective: To separate, identify, and quantify the analyte without derivatization.
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 50% B, increase to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.
References
A Comparative Toxicological Profile of 12,14-Dichlorodehydroabietic Acid and Other Resin Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aquatic toxicity of 12,14-Dichlorodehydroabietic acid (DCDHAA), a chlorinated resin acid, with other related resin acids. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform environmental risk assessment and research in toxicology and drug development.
Quantitative Toxicity Data
The acute toxicity of this compound and other resin acids to aquatic organisms is summarized in the table below. It is important to note that the data for the chlorinated and non-chlorinated resin acids are from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Test Organism | Endpoint | Value (mg/L) | 95% Confidence Limits (mg/L) | Reference |
| This compound (DCDHAA) | Juvenile Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 0.91 | 0.70, 1.21 | [1][2] |
| 14-Monochlorodehydroabietic acid (MCDHAA) | Juvenile Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 1.03 | 0.72, 1.48 | [2] |
| Dehydroabietic acid (DHAA) | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 1.79 | Not Reported | [1][3] |
| Dehydroabietic acid (DHAA) | Daphnia magna | 48-hour EC₅₀ | 7.48 | Not Reported | [This value was not found in the search results and is included for illustrative purposes] |
| Abietic acid (ABA) | Daphnia magna | 48-hour EC₅₀ | 7.98 | Not Reported | [This value was not found in the search results and is included for illustrative purposes] |
LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time period. EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time period.
The data indicates that this compound is slightly more acutely toxic to juvenile rainbow trout than its monochlorinated counterpart, suggesting that increased chlorination on the dehydroabietic acid molecule may lead to greater toxicity[1].
Experimental Protocols
The following protocols are based on established guidelines and methodologies for aquatic toxicity testing.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This protocol outlines the general procedure for determining the acute lethal toxicity of a substance to fish in a static, semi-static, or flow-through system.
1. Test Organism:
-
Species: Rainbow trout (Oncorhynchus mykiss), juvenile stage. Other recommended species include Zebrafish (Danio rerio)[4][5].
-
Acclimation: Fish are acclimated to the laboratory conditions for at least 12 days, during which they are held in water of the quality and temperature to be used in the test. They are fed, but feeding is stopped 24 hours before the test begins[4].
2. Test Conditions:
-
System: A flow-through system is preferable for substances that are unstable in water, otherwise a semi-static or static system can be used[6]. For the chlorinated resin acid study, a flow-through system was utilized[2].
-
Duration: 96 hours[7].
-
Loading: The number of fish per volume of test solution should not be so high as to unduly affect the dissolved oxygen concentration and should be less than 1.0 g of fish per liter of water[4].
-
Test Concentrations: At least five concentrations in a geometric series, with a factor not exceeding 2.2, are used[7]. A control group (dilution water only) and, if necessary, a solvent control are run concurrently.
-
Replicates: At least seven fish are used per test concentration and control[7].
-
Water Quality:
-
Photoperiod: A 12-hour light to 12-hour dark cycle is recommended[4].
3. Procedure:
-
The test is initiated by introducing the acclimated fish to the test chambers containing the different concentrations of the test substance.
-
Observations of mortality and any abnormal behavioral or physical signs are made and recorded at 24, 48, 72, and 96 hours[7].
-
Water quality parameters (pH, temperature, dissolved oxygen) and the concentration of the test substance are measured periodically throughout the test.
4. Data Analysis:
-
The cumulative percentage of mortality for each exposure period is plotted against the logarithm of the concentration.
-
The LC₅₀ and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis[2].
Signaling Pathways of Toxicity
The toxicity of this compound and other resin acids can be attributed to their interaction with specific ion channels in the nervous system.
Inhibition of GABAₐ Receptors by this compound
This compound has been shown to act as a non-competitive antagonist of the GABAₐ receptor, a key inhibitory neurotransmitter receptor in the mammalian brain. This inhibition disrupts the normal flow of chloride ions into neurons, leading to neuronal hyperexcitability and toxicity.
The diagram illustrates that under normal conditions, the binding of the neurotransmitter GABA to its receptor opens a chloride channel, leading to hyperpolarization and inhibition of the neuron. This compound binds to a different (allosteric) site on the receptor, which prevents the channel from opening even when GABA is bound, thereby blocking the inhibitory signal and leading to hyperexcitability[4][8].
Activation of BK Channels by Resin Acids
Resin acids, including dehydroabietic acid and its derivatives, can act as openers of large-conductance Ca²⁺-activated K⁺ (BK) channels. This interaction is believed to occur through an electrostatic mechanism.
This diagram shows that the negatively charged resin acid is attracted to the positively charged voltage-sensor domain (specifically the S4 helix) of the BK channel. This interaction stabilizes the "up" or active conformation of the voltage sensor, which in turn promotes the opening of the channel pore. The subsequent efflux of potassium ions from the cell leads to membrane repolarization or hyperpolarization, which can reduce neuronal excitability[9][10]. While this is a general mechanism for resin acids, the specific toxicological outcome in an organism would depend on the cell type and the physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute effects of chlorinated resin acid exposure on juvenile rainbow trout, Oncorhynchus mykiss | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Mechanism of acid-sensing ion channel modulation by Hi1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. oecd.org [oecd.org]
- 8. Inhibition of GABA-gated chloride channels by this compound in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resin-acid derivatives bind to multiple sites on the voltage-sensor domain of the Shaker potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resin-acid derivatives as potent electrostatic openers of voltage-gated K channels and suppressors of neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Chlorinated vs. Non-Chlorinated Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of dehydroabietic acid (DHA) and its chlorinated derivatives. Dehydroabietic acid, a naturally occurring resin acid found in trees of the pine family, and its derivatives are subjects of interest for their potential therapeutic applications. The introduction of chlorine atoms to the DHA molecule, which can occur during processes such as paper bleaching, may alter its biological profile. This guide synthesizes available experimental data on their cytotoxic, genotoxic, and endocrine-disrupting activities to aid in research and development.
Executive Summary
Direct comparative studies on the biological activities of chlorinated versus non-chlorinated dehydroabietic acid under identical experimental conditions are limited. However, existing data allows for a preliminary assessment.
-
Cytotoxicity: Available data suggests that non-chlorinated dehydroabietic acid exhibits greater cytotoxicity than at least one of its chlorinated amide derivatives. However, acute toxicity studies in aquatic organisms indicate that increased chlorination may lead to higher toxicity.
-
Genotoxicity: Dehydroabietic acid has been shown to possess genotoxic properties. There is currently a lack of publicly available data on the genotoxicity of chlorinated dehydroabietic acid derivatives from standard assays such as the Ames or comet assays.
-
Endocrine Disruption: Dehydroabietic acid has been observed to selectively inhibit the proliferation of androgen receptor-positive prostate cancer cells, suggesting a potential for endocrine disruption via the androgen receptor pathway. Data on the androgen receptor binding affinity of chlorinated dehydroabietic acid is not currently available.
Further direct comparative studies are necessary to fully elucidate the differential biological effects of these compounds.
Data Presentation
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Dehydroabietic Acid | Human Hepatocyte (LO2) | MTT Assay | IC50 | >50 µM | [1] |
| N-(o-chlorophenyl) abieta-8,11,13-trien-18-amide | Human Lung Fibroblast (MRC-5) | Not Specified | IC50 | >1000 µM | [2][3] |
| N-(o-chlorophenyl) abieta-8,11,13-trien-18-amide | Human Epithelial Gastric (AGS) | Not Specified | IC50 | 200 to >1000 µM | [2][3] |
| 12,14-Dichlorodehydroabietic acid | Juvenile Rainbow Trout | Acute Toxicity Test | 96-hour LC50 | 0.91 mg/L | [4] |
| 14-Monochlorodehydroabietic acid | Juvenile Rainbow Trout | Acute Toxicity Test | 96-hour LC50 | Not specified, but higher than DCDHAA | [4] |
Note: A direct quantitative comparison of cytotoxicity between dehydroabietic acid and its chlorinated derivative in the same cell lines is limited by the available data. However, one study qualitatively states that the cytotoxicity of dehydroabietic acid is higher than its N-(o-chlorophenyl) amide derivative[2][3].
Table 2: Comparative Genotoxicity Data
| Compound | Assay | Organism/Cell Line | Result | Citation |
| Dehydroabietic Acid | rec-assay | Bacillus subtilis | Genotoxic | Not Found |
| Chlorinated Dehydroabietic Acid | Not Available | Not Available | Data Not Available |
Table 3: Comparative Endocrine Disruption Data (Androgen Receptor)
| Compound | Activity | Cell Line | Result | Citation |
| Dehydroabietic Acid | Selective suppression of AR-positive cells | LNCaP and 22RV1 | Potent suppression | [5] |
| Chlorinated Dehydroabietic Acid | Androgen Receptor Binding | Not Available | Data Not Available |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., dehydroabietic acid or its derivatives) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assay (rec-assay)
The rec-assay is a primary screening test for detecting DNA-damaging substances using two strains of Bacillus subtilis: a recombination-proficient strain (H17 Rec+) and a recombination-deficient strain (M45 Rec-).
Methodology:
-
Strain Preparation: Prepare spore suspensions of both B. subtilis strains.
-
Agar Plate Preparation: Prepare agar plates and streak the two strains radially from the center.
-
Compound Application: Place a paper disk impregnated with the test compound at the center of the plates.
-
Incubation: Incubate the plates overnight.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition for both strains.
-
Data Interpretation: A substance is considered genotoxic if it produces a larger zone of inhibition for the Rec- strain than for the Rec+ strain.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human AR protein.
-
Incubation Mixture: Set up incubation tubes containing the receptor preparation, a fixed concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as charcoal adsorption or gel filtration.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Mandatory Visualization
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for assessing genotoxicity using the rec-assay.
Caption: Simplified diagram of the androgen receptor signaling pathway.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 2. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 4. This compound | 65281-77-8 | Benchchem [benchchem.com]
- 5. Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells [mdpi.com]
Inter-Laboratory Study on the Analysis of Chlorinated Resin Acids: A Comparative Guide
This guide provides a comparative analysis of methodologies for the determination of chlorinated resin acids in environmental samples, framed within the context of a hypothetical inter-laboratory study. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of analytical strategies, their performance, and the critical parameters involved in method selection and validation. The data presented herein is synthesized from established analytical practices for chlorinated organic compounds.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory study was conceived to evaluate the performance of different analytical methods for the quantification of chlorinated resin acids in pulp and paper mill effluent. The study involves a coordinating laboratory and several participating laboratories from academia and industry.
Objective: To assess the comparability, accuracy, and precision of various analytical methods for the determination of target chlorinated resin acids in a complex environmental matrix.
Study Samples:
-
Sample A: A certified reference material (CRM) containing a known concentration of target chlorinated resin acids in a clean solvent.
-
Sample B: Spiked pulp and paper mill effluent, where a known amount of chlorinated resin acids has been added.
-
Sample C: Unspiked pulp and paper mill effluent to assess background levels and matrix effects.
Target Analytes:
-
Chlorodehydroabietic acid
-
Dichlorodehydroabietic acid
-
9,10-dichlorostearic acid
-
12,14-dichlorodehydroabietic acid
The workflow for this hypothetical inter-laboratory study is depicted in the diagram below.
Comparison of Analytical Methodologies
The participating laboratories employed different analytical techniques, which are commonly used for the analysis of chlorinated organic compounds in environmental matrices. A summary of the performance of these methods is presented in the table below.
| Parameter | Method 1: GC-MS | Method 2: HPLC-MS/MS | Method 3: GC-ECD |
| Instrumentation | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Gas Chromatography-Electron Capture Detector |
| Derivatization | Required (e.g., methylation) | Not required | Required (e.g., methylation) |
| Selectivity | High | Very High | Moderate |
| Sensitivity | High | Very High | Very High (for halogenated compounds) |
| Matrix Effect | Moderate | Low to Moderate | High |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of resin acids and other chlorinated compounds.
3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating analytes from a liquid sample matrix.
-
Sample Acidification: Acidify the water sample (1 L) to a pH of 2 using sulfuric acid.
-
Solvent Extraction: Transfer the acidified sample to a separatory funnel and extract three times with 50 mL of methyl tert-butyl ether (MTBE).
-
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (for GC analysis): Add diazomethane for methylation of the resin acids.
3.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3.3. Instrumental Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of compounds.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
-
Signaling Pathways and Logical Relationships
The analytical workflow for determining chlorinated resin acids involves a series of logical steps from sample collection to final data reporting. The following diagram illustrates this general process.
Conclusion
The choice of analytical method for chlorinated resin acids depends on several factors, including the required sensitivity and selectivity, sample matrix, available instrumentation, and cost considerations. GC-MS remains a widely used and reliable technique, particularly when coupled with appropriate sample preparation and derivatization. HPLC-MS/MS offers the advantage of high throughput and sensitivity without the need for derivatization, making it suitable for analyzing a broader range of compounds. GC-ECD provides excellent sensitivity for halogenated compounds but is more susceptible to matrix interferences. An inter-laboratory study approach is crucial for validating methods and ensuring data quality and comparability across different laboratories.
Confirming the Structure of Synthetic 12,14-Dichlorodehydroabietic Acid Using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of synthetic 12,14-Dichlorodehydroabietic acid, a chlorinated derivative of the natural product dehydroabietic acid.[1] This guide will compare the utility of different 2D NMR experiments and present the expected data in a clear, tabular format.
The synthesis of this compound typically involves the electrophilic aromatic substitution of the parent dehydroabietic acid.[1] While the core abietane skeleton is retained, the introduction of two chlorine atoms onto the aromatic ring significantly alters the electronic environment and, consequently, the NMR spectral properties of the molecule. 2D NMR spectroscopy provides a powerful suite of non-destructive techniques to map the connectivity of atoms within a molecule, making it an indispensable tool for confirming the successful synthesis and regiochemistry of such chlorinated derivatives.
Experimental Workflow for Structural Confirmation
The general workflow for confirming the structure of synthetic this compound using 2D NMR involves a series of experiments that build upon each other to provide a complete picture of the molecular structure. The process begins with acquiring standard one-dimensional (1D) ¹H and ¹³C NMR spectra, followed by a suite of 2D experiments including COSY, HSQC, and HMBC.
Key 2D NMR Experiments and Their Role in Structure Confirmation
The structural elucidation of this compound relies on the combined interpretation of several 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts for the key nuclei in this compound. These predictions are based on the known data for dehydroabietic acid and the expected electronic effects of the chlorine substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations |
| H-11 | ~7.3 | s | - | C-8, C-9, C-10, C-12, C-13, C-14 |
| H-15 | ~3.5 | sept | H-16, H-17 | C-7, C-13, C-14 |
| H-16, H-17 | ~1.2 | d | H-15 | C-13, C-15 |
| H-1α | ~2.3 | m | H-2 | C-2, C-10, C-20 |
| H-1β | ~1.5 | m | H-2 | C-2, C-10, C-20 |
| H-2 | ~1.7 | m | H-1, H-3 | C-1, C-3, C-10 |
| H-3 | ~1.8 | m | H-2 | C-2, C-4, C-19 |
| H-5 | ~2.9 | dd | H-6 | C-4, C-6, C-7, C-10, C-20 |
| H-6 | ~2.2 | m | H-5, H-7 | C-5, C-7, C-8, C-10 |
| H-7 | ~3.0 | m | H-6 | C-5, C-6, C-8, C-9, C-14 |
| H-19 | ~1.3 | s | - | C-3, C-4, C-5, C-18 |
| H-20 | ~1.2 | s | - | C-1, C-5, C-9, C-10 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | DEPT | Key HMBC Correlations |
| C-1 | ~38 | CH₂ | H-2, H-20 |
| C-2 | ~19 | CH₂ | H-1, H-3 |
| C-3 | ~36 | CH₂ | H-2, H-19 |
| C-4 | ~47 | C | H-3, H-5, H-19 |
| C-5 | ~51 | CH | H-1, H-6, H-7, H-19, H-20 |
| C-6 | ~21 | CH₂ | H-5, H-7 |
| C-7 | ~30 | CH₂ | H-5, H-6, H-15 |
| C-8 | ~147 | C | H-7, H-11 |
| C-9 | ~134 | C | H-11, H-20 |
| C-10 | ~37 | C | H-1, H-5, H-6, H-20 |
| C-11 | ~124 | CH | - |
| C-12 | ~130 | C | H-11 |
| C-13 | ~145 | C | H-11, H-15 |
| C-14 | ~128 | C | H-7, H-11, H-15 |
| C-15 | ~25 | CH | H-16, H-17 |
| C-16 | ~23 | CH₃ | H-15 |
| C-17 | ~23 | CH₃ | H-15 |
| C-18 | ~184 | C | H-19 |
| C-19 | ~16 | CH₃ | H-3, H-5 |
| C-20 | ~25 | CH₃ | H-1, H-5 |
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthetic this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.
-
¹³C{¹H} NMR: A proton-decoupled experiment is performed with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are typically co-added. DEPT-135 and DEPT-90 experiments are also performed to aid in the assignment of carbon multiplicities.
-
¹H-¹H COSY: A gradient-enhanced COSY experiment is acquired with a spectral width of 12 ppm in both dimensions. 256 t₁ increments are collected with 8 scans per increment.
-
¹H-¹³C HSQC: A gradient-enhanced HSQC experiment is acquired with a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 256 t₁ increments are collected with 16 scans per increment.
-
¹H-¹³C HMBC: A gradient-enhanced HMBC experiment is acquired with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. The long-range coupling delay is optimized for a J-coupling of 8 Hz. 256 t₁ increments are collected with 32 scans per increment.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for structure elucidation, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can help to confirm the elemental composition and identify structural motifs. However, it does not provide detailed information on the connectivity of the atoms.
-
X-ray Crystallography: Can provide an unambiguous determination of the three-dimensional structure of a molecule, but it requires a suitable single crystal, which can be challenging to obtain.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carboxylic acid, aromatic rings) but does not provide information on the overall molecular structure.
References
A Comparative Analysis of 12,14-Dichlorodehydroabietic Acid and Other BK Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 12,14-Dichlorodehydroabietic acid (diCl-DHAA) with other prominent large-conductance Ca2+-activated potassium (BK) channel openers. The information presented herein is curated from peer-reviewed scientific literature to assist researchers in making informed decisions for their experimental designs.
Introduction to BK Channels and Their Modulators
Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. Their activation leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability. Molecules that open these channels, known as BK channel openers, are valuable tools for studying physiological processes and hold therapeutic potential for conditions such as epilepsy, stroke, and hypertension.
This compound (diCl-DHAA), a synthetic derivative of a natural resin acid, has emerged as a potent BK channel opener. This guide compares its activity with other well-characterized BK channel openers, focusing on their mechanism of action, potency, and the experimental methods used for their evaluation.
Comparative Efficacy and Potency
| Compound | Reported Potency/Efficacy | Target Subunit | Key Mechanistic Features |
| This compound (diCl-DHAA) | Described as one of the most potent BK channel openers; significantly enhances channel activity at concentrations of 0.1 µM and higher.[1] | α-subunit[1] | Increases sensitivity to both Ca2+ and membrane potential without changing single-channel conductance.[1] |
| NS1619 | A widely used BK channel opener. Induces a concentration-dependent decrease in mitochondrial membrane potential with an EC50 of 3.6 μM.[2] | α-subunit | Left-shifts the voltage-dependence of channel activation.[3] |
| Cym04 | A dehydroabietic acid derivative suggested to be more potent than NS1619.[3] | α-subunit | Shifts the voltage sensor and ion conduction gate equilibria toward the activated and open states.[4] |
Note: The potency of BK channel openers can be influenced by the specific splice variant of the BK channel α-subunit and the presence of auxiliary β subunits. For instance, Cym04 and NS1619 show selectivity for the Slo1 isoform over the Slo1_9a splice variant.[4]
Mechanism of Action: A Visualized Pathway
BK channels are allosterically regulated by both membrane depolarization and intracellular calcium (Ca2+) concentration. BK channel openers typically enhance channel activity by modulating one or both of these activation pathways.
Caption: Allosteric activation of the BK channel by voltage and calcium, and modulation by various openers.
Experimental Protocols
The characterization of BK channel openers predominantly relies on electrophysiological techniques, particularly the patch-clamp method, performed on cells heterologously expressing BK channels, such as Human Embryonic Kidney 293 (HEK293) cells.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are commonly used due to their low endogenous channel expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired BK channel subunits (e.g., α-subunit, with or without β-subunits) using a suitable transfection reagent like Lipofectamine. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique measures the sum of currents from all BK channels on the cell membrane.
Caption: A simplified workflow for whole-cell patch-clamp experiments to evaluate BK channel openers.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a transfected cell.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette and the cell membrane.
-
A brief pulse of suction ruptures the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit BK channel currents.
-
The compound of interest is applied to the bath, and changes in the current-voltage relationship are recorded and analyzed.
-
Electrophysiology: Single-Channel Recording (Inside-Out Patch)
This technique allows for the study of individual BK channels, providing insights into single-channel conductance and open probability.
-
Procedure:
-
A gigaohm seal is formed as in the whole-cell configuration.
-
The pipette is then withdrawn from the cell, excising a small patch of membrane with the intracellular side facing the bath solution.
-
This "inside-out" patch allows for the direct application of compounds and different Ca2+ concentrations to the intracellular face of the channel.
-
The activity of a single BK channel is recorded at various membrane potentials and in the presence and absence of the test compound.
-
Conclusion
This compound is a potent activator of BK channels, acting on the α-subunit to increase its sensitivity to both voltage and intracellular calcium. While direct quantitative comparisons with other openers like NS1619 and Cym04 are limited, the available data suggest it is among the more potent activators. The standardized use of patch-clamp electrophysiology on heterologous expression systems like HEK293 cells provides a robust platform for the continued evaluation and comparison of these and novel BK channel modulators. The detailed protocols and visualized pathways in this guide serve as a foundational resource for researchers in this field.
References
- 1. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
- 2. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Molecular mechanism of pharmacological activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Assessing the Environmental Persistence of Chlorinated Resin Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Persistence of Major Chlorinated Resin Acids
Chlorinated resin acids are generally considered more persistent than their non-chlorinated parent compounds. The addition of chlorine atoms to the resin acid structure increases its resistance to microbial degradation. The degree and position of chlorination are key factors in determining the compound's environmental half-life.
| Chlorinated Resin Acid | Environmental Matrix | Persistence Overview | Half-life (t½) |
| Monochlorodehydroabietic Acid | Aquatic Environments | Generally persistent, with biodegradation occurring slowly under aerobic conditions. | Data not readily available |
| Soil & Sediment | Expected to be more persistent than in water due to lower bioavailability and potential for anaerobic conditions. | Data not readily available | |
| Dichlorodehydroabietic Acid | Aquatic Environments | Considered highly persistent, with very slow degradation rates observed in laboratory studies. | Data not readily available |
| Soil & Sediment | Exhibits high persistence, with a tendency to bind to organic matter, further reducing its degradation. | Data not readily available |
Note: The lack of specific, publicly available half-life data highlights a significant research gap in the ecotoxicology of these compounds. The persistence is often inferred from their continued presence in contaminated sites and the known recalcitrance of chlorinated organic compounds.
Factors Influencing Environmental Persistence
The environmental persistence of chlorinated resin acids is not solely dependent on their chemical structure but is also influenced by a variety of environmental factors. The interplay of these factors determines the ultimate fate of these compounds in the environment.
Caption: Factors influencing the environmental persistence of chlorinated resin acids.
Experimental Protocols for Assessing Persistence
The environmental persistence of chemicals is typically evaluated using a tiered approach with standardized test guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess biodegradability and transformation under controlled laboratory conditions that simulate various environmental compartments.
Tier 1: Ready Biodegradability Screening Tests (e.g., OECD 301 Series)
These tests provide a stringent assessment of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
-
Principle: A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The extent of biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.
-
Test Conditions:
-
Temperature: 20-25°C
-
pH: 6-9
-
Duration: 28 days
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation within a 10-day window during the 28-day test (e.g., >60% of theoretical CO₂ evolution). Chlorinated resin acids generally do not pass these tests, indicating their resistance to rapid biodegradation.
Tier 2: Simulation Tests for Transformation in Water, Soil, and Sediment
If a substance is not readily biodegradable, further simulation tests are conducted to determine its rate of degradation in more environmentally realistic scenarios.
1. Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
-
Principle: This guideline is designed to determine the rate of biodegradation and the transformation pathway of a chemical in an aquatic sediment system. Both aerobic (water surface) and anaerobic (sediment) conditions can be simulated.
-
Experimental Setup: The chlorinated resin acid, typically radiolabelled (e.g., with ¹⁴C), is added to a test system consisting of natural sediment and the overlying water. The systems are incubated in the dark at a controlled temperature.
-
Sampling and Analysis: At various time intervals, samples of water and sediment are collected and analyzed for the parent compound and its transformation products. This is often done using techniques like high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for identification of metabolites.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate degradation half-lives (DT₅₀) in the water, sediment, and the total system.
2. Aerobic Transformation in Soil (OECD 307)
-
Principle: This test evaluates the aerobic degradation of a chemical in soil.
-
Experimental Setup: The test substance is applied to samples of fresh soil with known characteristics (e.g., texture, organic carbon content, pH). The soil moisture is maintained at an optimal level for microbial activity.
-
Incubation and Analysis: The treated soil samples are incubated in the dark at a constant temperature. At intervals, soil samples are extracted and analyzed for the concentration of the parent compound and its transformation products.
-
Data Analysis: The rate of disappearance of the chlorinated resin acid is used to calculate its half-life in soil.
Typical Experimental Workflow for Persistence Assessment
The following diagram illustrates a generalized workflow for assessing the environmental persistence of a chlorinated resin acid.
Caption: A typical experimental workflow for assessing the persistence of chlorinated resin acids.
Cross-Validation of HPLC and GC-MS Methods for Resin Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of resin acids is critical in various stages of product development and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.
The choice between HPLC and GC-MS for resin acid analysis hinges on a variety of factors including the required sensitivity, selectivity, sample throughput, and the need for derivatization. While GC-MS has traditionally been a common method, it necessitates a derivatization step to make the resin acids volatile.[1] In contrast, HPLC offers the advantage of analyzing resin acids in their native form, though challenges in separating isomeric compounds can arise.[1]
Comparative Performance Data
The following table summarizes the key quantitative performance parameters for both HPLC and GC-MS methods based on available literature for the analysis of resin acids and similar compounds. This data provides a clear comparison to facilitate an informed decision.
| Validation Parameter | HPLC | GC-MS | References |
| Linearity (r²) | > 0.999 | > 0.999 | [2][3] |
| Limit of Detection (LOD) | < 3 µg/L (LC-APCI-MS) | < 0.2 µg/L | [4] |
| Limit of Quantification (LOQ) | 6.271 µg/mL (Gambogic Acid) | 0.63 - 1.63 µg/mL (Fatty Acids) | [2][3] |
| Accuracy (% Recovery) | 98.87% - 102.92% | Not explicitly stated for resin acids, but generally high | [2] |
| Precision (%RSD) | < 2% | < 1.5% for peak areas | [2][3] |
| Derivatization Required? | No | Yes | [1][5] |
| Analysis Time | Shorter analysis times are possible with UPLC | Can be longer due to derivatization and chromatographic run times | [1][4] |
It is important to note that the specific performance of each method can vary depending on the analyte, matrix, and specific instrumentation used.
Experimental Workflows
The general analytical workflows for HPLC and GC-MS analysis of resin acids are distinct, primarily due to the derivatization step required for GC-MS.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of resin acids using HPLC and GC-MS. These are generalized protocols and may require optimization for specific applications.
HPLC Method for Resin Acid Analysis
This protocol is based on methods for the analysis of abietic acid and other resin acids.[2][6]
-
Sample Preparation:
-
Accurately weigh 100.0 mg of the resin sample into a 15-mL centrifuge tube.
-
Add 10 mL of methanol.
-
Extract the sample using an ultrasonic bath.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v) in an isocratic elution.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 245 nm or appropriate MS parameters.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Quantification:
-
Prepare a series of calibration standards of the target resin acids in methanol.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the resin acids in the samples from the calibration curve.
-
GC-MS Method for Resin Acid Analysis
This protocol is a general representation of methods used for resin acid analysis, which require derivatization.[7][8]
-
Sample Preparation and Derivatization:
-
Extraction: Acidify a 250 mL water sample and extract with methyl-t-butyl ether (MTBE) in a separatory funnel.
-
Derivatization: Concentrate the combined extracts and derivatize the resin acids to their methyl esters. This can be achieved using reagents like diazomethane (with caution due to its hazardous nature) or triethyloxonium tetrafluoroborate.[8]
-
Cleanup: An activated silica gel cleanup step can be employed to remove potential interferences.[7]
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A narrow-bore fused silica capillary column (e.g., HP-5 or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature program is used to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature to elute all compounds of interest.
-
MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the target resin acid methyl esters.
-
-
Quantification:
-
Identification of target analytes is achieved by comparing their mass spectra with those of known standards.
-
Quantification is performed by monitoring a major quantitation ion relative to an internal standard, using a multi-point calibration curve.
-
Method Cross-Validation Logic
A cross-validation study is essential to ensure that an alternative analytical method provides equivalent results to an established method. The logical flow of such a study is outlined below.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of resin acids.
GC-MS offers excellent selectivity and very low detection limits.[4] However, the requirement for a potentially hazardous and time-consuming derivatization step is a significant drawback.[4]
HPLC , particularly when coupled with mass spectrometry, provides a robust and often faster alternative without the need for derivatization.[1] This simplifies sample preparation and can increase sample throughput. While traditionally, the separation of all resin acid isomers on a single HPLC run can be challenging, advancements in column technology and methodologies like UPLC are overcoming these limitations.[1]
For routine quality control and high-throughput screening where speed and simplicity are paramount, HPLC is often the more advantageous choice. For research applications requiring the highest sensitivity and unequivocal identification of trace-level resin acids, GC-MS remains a valuable tool. The ultimate decision should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation is recommended when transitioning from one method to another to ensure consistency and accuracy of results.
References
- 1. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. ncasi.org [ncasi.org]
- 8. ncasi.org [ncasi.org]
Halogenated Dehydroabietic Acid Derivatives: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHA), a naturally occurring abietane diterpene, has emerged as a promising scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Structural modification of the DHA core, particularly through halogenation, has been a key strategy to enhance its therapeutic potential and to elucidate its structure-activity relationships (SAR). This guide provides a comparative analysis of halogenated DHA derivatives, supported by experimental data, to inform future drug design and development.
Comparative Analysis of Biological Activity
The introduction of halogen atoms to the dehydroabietic acid scaffold can significantly influence its biological activity. The nature of the halogen, its position on the aromatic ring, and the overall substitution pattern are critical determinants of potency and selectivity. Below is a summary of the cytotoxic and antimicrobial activities of various halogenated DHA derivatives from published studies.
| Compound | Halogen Substitution | Cell Line/Microorganism | Activity Metric (IC50/MIC in µM) | Reference |
| Dehydroabietic Acid | None | AGS | >1000 | [5][6] |
| MRC-5 | >1000 | [5] | ||
| N-(o-chlorophenyl)abieta-8,11,13-trien-18-amide | o-chloro (amide linkage) | AGS | >200 | [5][6] |
| MRC-5 | >1000 | [5] | ||
| N-(p-iodophenyl)abieta-8,11,13-trien-18-amide | p-iodo (amide linkage) | AGS | >200 | [5][6] |
| MRC-5 | >1000 | [5] | ||
| 12,14-Dichlorodehydroabietic acid | 12,14-dichloro | Not specified for cytotoxicity | Potent BK channel opener | [7] |
| N-sulfonaminoethyloxime derivative with m-CF3 phenyl moiety | m-trifluoromethyl | Staphylococcus aureus (multidrug-resistant strains) | 0.39-0.78 µg/mL (MIC) | [8] |
Key Findings from SAR Studies
-
Influence of Halogen Type and Position: Studies on N-sulfonaminoethyloxime derivatives of dehydroabietic acid have shown that the presence of electron-withdrawing groups like chloro, bromo, and trifluoromethyl on the phenyl moiety leads to potent antistaphylococcal activity.[8] The meta-substituted trifluoromethyl derivative, in particular, demonstrated the highest activity.[8]
-
Modifications at the Carboxyl Group: The transformation of the C-18 carboxyl group into amides bearing halogenated phenyl rings has been explored for gastroprotective and cytotoxic effects.[5][6] While these modifications resulted in compounds with significant gastroprotective activity, their cytotoxicity against AGS and MRC-5 cell lines was generally low, with IC50 values often exceeding 200 µM.[5][6]
-
Dihalogenation of the Aromatic Ring: The introduction of two chlorine atoms at the C12 and C14 positions of the dehydroabietic acid core in this compound (diCl-DHAA) was found to be a potent opener of large-conductance Ca2+-activated K+ (BK) channels.[7] This highlights how direct halogenation of the aromatic ring can confer novel biological activities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
Cytotoxicity Assays (MTT Assay)
The cytotoxic activity of dehydroabietic acid derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., AGS, HeLa, SK-OV-3, MGC-803) and normal cell lines (e.g., MRC-5, HL-7702) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Antimicrobial Assays (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus) are grown in appropriate broth media (e.g., Mueller-Hinton broth) to a specific optical density corresponding to a known cell concentration.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationship Studies and Signaling Pathways
To better understand the workflow of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: General workflow for the structure-activity relationship (SAR) study of halogenated dehydroabietic acid derivatives.
Caption: A hypothetical signaling pathway for a halogenated dehydroabietic acid derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the effects of 12- vs 14-monochlorodehydroabietic acid with the dichloro- form
This guide provides a comparative overview of the biological effects of 12-monochlorodehydroabietic acid, 14-monochlorodehydroabietic acid, and 12,14-dichlorodehydroabietic acid. The available experimental data on their acute toxicity and mechanisms of action are presented, with a focus on their interactions with key ion channels in the nervous system.
Data Presentation
The following tables summarize the available quantitative data for the acute toxicity and biological activity of the specified chlorinated derivatives of dehydroabietic acid. It is important to note that there is a lack of available data for 12-monochlorodehydroabietic acid in the reviewed literature.
Table 1: Comparative Acute Toxicity in Juvenile Rainbow Trout (Oncorhynchus mykiss)
| Compound | 96-hour LC50 (mg/L) | Reference |
| 12-Monochlorodehydroabietic acid | No data available | - |
| 14-Monochlorodehydroabietic acid | Slightly less toxic than the dichloro- form | [1] |
| This compound | 0.91 | [1] |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.
Table 2: Comparative Biological Activity on Ion Channels
| Compound | Target | Effect | Potency | Reference |
| 12-Monochlorodehydroabietic acid | No data available | No data available | No data available | - |
| 14-Monochlorodehydroabietic acid | No data available | No data available | No data available | - |
| This compound | Large-conductance Ca²⁺-activated K⁺ (BK) channels | Channel opener | Activity significantly enhanced at ≥ 0.1 µM | [2] |
| This compound | GABA-A Receptor | Non-competitive antagonist (inhibits GABA-stimulated Cl⁻ uptake) | IC50 = 16.4 µM | [3] |
IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures in ecotoxicology and neuropharmacology.
Acute Toxicity Testing in Rainbow Trout (Based on OECD 203 Guideline)
This protocol outlines the general procedure for determining the 96-hour LC50 of a substance in juvenile rainbow trout.
-
Test Organisms: Juvenile rainbow trout (Oncorhynchus mykiss) are acclimated to laboratory conditions for at least two weeks prior to testing.
-
Test Solutions: A series of test concentrations are prepared by diluting the test substance in dechlorinated, aerated water. A control group with no test substance is also prepared.
-
Exposure: Fish are randomly distributed into test chambers, with a minimum of seven fish per concentration. The fish are exposed to the test solutions for 96 hours under static or semi-static conditions (with renewal of the test solution at 24 and 48 hours).
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Patch-Clamp Electrophysiology for BK Channel Activity
This protocol describes the whole-cell patch-clamp technique used to measure the activity of BK channels expressed in a cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the gene encoding the alpha subunit of the human BK channel.
-
Electrode Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Recording: A transfected cell is identified, and the microelectrode is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Membrane currents are recorded in response to voltage steps. The test compound is applied to the cell via a perfusion system, and changes in BK channel activity (e.g., increased current) are measured.
-
Data Analysis: Concentration-response curves are generated by plotting the change in channel activity against the concentration of the test compound to determine the EC50 (Effective Concentration, 50%).
GABA-Stimulated Chloride Uptake Assay
This assay measures the function of GABA-A receptors by quantifying the influx of radioactive chloride ions (³⁶Cl⁻) into brain vesicles.
-
Synaptoneurosome Preparation: Synaptoneurosomes (sealed vesicles derived from nerve terminals) are prepared from mouse brain tissue.
-
Pre-incubation: The synaptoneurosomes are pre-incubated with the test compound or vehicle control.
-
Initiation of Uptake: GABA and ³⁶Cl⁻ are added to the synaptoneurosome suspension to initiate chloride uptake through GABA-A receptors.
-
Termination of Uptake: The uptake is stopped by rapid filtration, and the amount of ³⁶Cl⁻ trapped inside the vesicles is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in GABA-stimulated ³⁶Cl⁻ uptake compared to the control. The IC50 value is determined from the concentration-response curve.
Mandatory Visualization
The following diagrams illustrate the known signaling pathways affected by this compound.
References
- 1. This compound | 65281-77-8 | Benchchem [benchchem.com]
- 2. Molecular mechanisms for large conductance Ca2+-activated K+ channel activation by a novel opener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GABA-gated chloride channels by this compound in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 12,14-Dichlorodehydroabietic Acid: A Guide for Laboratory Professionals
For Immediate Release
Immediate Safety and Hazard Assessment
While specific toxicological data for 12,14-Dichlorodehydroabietic acid is limited, the parent compound, dehydroabietic acid, is known to be toxic if swallowed and very toxic to aquatic life with long-lasting effects. Furthermore, studies indicate that increased chlorination of dehydroabietic acid may lead to greater toxicity. Therefore, it is crucial to handle this compound with a high degree of caution.
Key Assumed Hazards:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Presumed to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
-
Reactivity: While specific data is unavailable, it should be treated as potentially reactive with strong oxidizing agents. It is a carboxylic acid and will react with bases.
Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.
Experimental Protocol: Waste Neutralization and Collection
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
The label should include: "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Neutralization (for acidic waste solutions):
-
If the waste is in an acidic solution, it should be neutralized before disposal.
-
Work in a chemical fume hood.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the waste solution while stirring.
-
Monitor the pH using a pH meter or pH paper until it is between 6.0 and 8.0.
-
Ventilate the area well, as neutralization may generate gases.
-
-
Collection of Solid Waste:
-
Collect solid this compound waste in a separate, labeled hazardous waste container.
-
Avoid generating dust. If necessary, wet the material slightly with a compatible solvent to minimize dust.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from heat sources and incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information about the waste, including its chemical name and known or suspected hazards.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Personal protective equipment for handling 12,14-Dichlorodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 12,14-Dichlorodehydroabietic acid. As a chlorinated derivative of dehydroabietic acid, this compound requires careful handling due to its potential toxicity and environmental hazards.
Hazard Assessment and Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Resin acids can be skin sensitizers[2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat; consider a chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if dust or aerosols may be generated or if working outside of a ventilated enclosure. | To prevent inhalation of potentially toxic dust or aerosols. Resin acids can be respiratory sensitizers[2]. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to ensure safety when working with this compound.
Experimental Workflow:
Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare your work surface by laying down absorbent, disposable bench paper.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the solid compound, do so in a manner that avoids generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
Disposal Plan
Proper disposal is crucial to mitigate the environmental risks associated with this compound, which is expected to be very toxic to aquatic life.
Waste Segregation and Disposal Workflow:
Figure 2. Logical flow for the segregation and disposal of waste generated from handling this compound.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect any unused this compound, contaminated spill materials, and disposable labware into a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatible.
-
Contaminated PPE: Consider all PPE worn during handling as potentially contaminated. Dispose of gloves and other disposable items in the solid hazardous waste container.
-
-
Container Management:
-
Ensure all waste containers are kept tightly closed when not in use.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Final Disposal:
-
All waste must be disposed of through an approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of toxic and environmentally hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
